Tetradecanol

Catalog No.
S562632
CAS No.
112-72-1
M.F
C14H30O
M. Wt
214.39 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetradecanol

CAS Number

112-72-1

Product Name

Tetradecanol

IUPAC Name

tetradecan-1-ol

Molecular Formula

C14H30O

Molecular Weight

214.39 g/mol

InChI

InChI=1S/C14H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h15H,2-14H2,1H3

InChI Key

HLZKNKRTKFSKGZ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCO

solubility

In water, 1.91X10-1 mg/L at 25 °C
In water, 0.30 mg/L at 25 °C
Very soluble in ethanol, ether, acetone, benzene, chloroform
Soluble in ether, slightly soluble in alcohol

Synonyms

Tetradecanol; 1-Hydroxytetradecane; 1-Tetradecyl Alcohol; Adol 18; Alfol 14; Conol 1495; Hinol 14SS; Kalcohl 40; Kalcohl 4098; Kalcol 4098; Kolliwax MA; Lanette 14; Lanette K; Lanette Wax KS; Lorol C 14; Loxanol V; Myristic alcohol; Myristyl Alcohol;

Canonical SMILES

CCCCCCCCCCCCCCO

1-Tetradecanol solubility in water and organic solvents

Author: Smolecule Technical Support Team. Date: February 2026

Solubility and Key Physical-Chemical Properties

The table below summarizes the core solubility data and essential physical-chemical properties of 1-Tetradecanol that are critical for experimental design.

Property Value Conditions / Notes Source
Water Solubility 0.71 mg/L 20°C, pH 7 [1]
0.00013 g/L (0.13 mg/L) 23°C [2]
0.000191 mg/mL (0.191 mg/L) 25°C [3]
Solubility in Organic Solvents Miscible Methanol, n-Hexane, Acetone [1]
Soluble 10% Chloroform [2]
Soluble Ethanol, Diethyl ether [3] [4]
Log P (Octanol-Water) 5.75 Indicates high lipophilicity [1]
Melting Point (°C) 35 - 39 °C Often listed as 38 °C [1] [2] [4]
Physical State White, low-melting crystalline solid or flakes At room temperature [1] [5]

The slight variations in reported water solubility values are likely due to different experimental temperatures and methodologies. The consistent high Log P value confirms its strongly hydrophobic nature [1].

Experimental Contexts and Protocols

The solubility profile of 1-Tetradecanol makes it suitable for specific advanced material and drug delivery applications. A key protocol involves its microencapsulation for integration into fabrics, which demonstrates a practical application of its properties.

G Start Start: Emulsion Preparation Step1 Emulsify 1-Tetradecanol with SLS in aqueous solution Start->Step1 Step2 Add prepolymer solution (Urea, Ammonium Chloride) Step1->Step2 Step3 Add Formaldehyde and Acetic Acid Step2->Step3 Step4 In-situ Polymerization (3-4 hours, 60°C) Step3->Step4 Step5 Cool, Filter, and Dry Microcapsules Step4->Step5 End End: TD Microcapsules Obtained Step5->End

Experimental workflow for 1-Tetradecanol microencapsulation via in-situ polymerization.

This synthesis process results in microcapsules with a particle size of approximately 0.49 μm and a zeta potential of -42.7 mV, indicating good colloidal stability [6].

Implications for Research and Development

The fundamental properties of 1-Tetradecanol directly enable its use in various scientific and industrial fields:

  • Drug Delivery Systems: Its high lipophilicity and solid-state nature at room temperature, coupled with a phase change temperature close to human skin temperature (around 37°C), make it an excellent candidate for fabricating temperature-regulated drug release systems [6] [5]. It can be used to fill the hollow interiors of nanocarriers like gold nanocages for theranostic applications [2] [5].
  • Material Science: As an organic Phase Change Material (PCM), 1-Tetradecanol can be incorporated into textiles to create thermoregulating fabrics or used in thermal energy storage for buildings and batteries [6].
  • Cosmetics and Syntheses: It is widely used as an emollient in cold creams and lotions and serves as a chemical intermediate in the synthesis of surfactants like sulfated alcohols [5] [4].

Practical Handling and Safety Notes

For laboratory work, please consider the following:

  • Handling: It is a combustible solid with a flash point above 110°C [1] [2]. Personal protective equipment, including a dust mask, eyeshields, and gloves, is recommended [2].
  • Environmental Fate: Due to its high Log P value, 1-Tetradecanol is classified as a "Forever chemical" with potential bioaccumulation concerns. Its high vapor pressure also indicates a potential for volatilization during application [1].

References

how is 1-Tetradecanol produced industrially

Author: Smolecule Technical Support Team. Date: February 2026

Detailed Production Methodologies

Traditional Chemical Synthesis

The predominant industrial method involves the hydrogenation of myristic acid or its esters, which are derived from natural sources like palm kernel oil and coconut oil [1]. The process can be summarized as follows:

G Natural Oils\n(Palm Kernel, Coconut) Natural Oils (Palm Kernel, Coconut) Myristic Acid / Esters Myristic Acid / Esters Natural Oils\n(Palm Kernel, Coconut)->Myristic Acid / Esters Hydrolysis / Transesterification 1-Tetradecanol 1-Tetradecanol Myristic Acid / Esters->1-Tetradecanol Catalytic Hydrogenation Petrochemical Feedstocks Petrochemical Feedstocks Petrochemical Feedstocks->1-Tetradecanol Ziegler Process

Figure 1: The primary industrial routes for producing 1-Tetradecanol involve processing natural oils or petrochemicals.

Advanced Bio-Production Protocol

A 2018 study demonstrated high-level production of 1-Tetradecanol using a recombinant E. coli system [2] [3]. The core protocol involves:

  • Strain Engineering: A dysfunctional operon in Marinobacter aquaeolei VT8, which contains the genes for the key enzyme CYP153A monooxygenase, was repaired. This enzyme has high regioselectivity for terminal hydroxylation and low overoxidation activity [2].
  • Co-expression of AlkL: The alkane membrane facilitator AlkL from Pseudomonas putida GPo1 was co-expressed to increase the uptake of the alkane substrate (tetradecane) into the bacterial cells [2].
  • Fed-Batch Biotransformation:
    • The engineered E. coli strain was cultivated in a bioreactor.
    • The alkane substrate (tetradecane) was fed to the culture.
    • The expression of the CYP153A operon and AlkL was induced.
    • The culture was maintained for 50 hours, after which the products were extracted from the organic phase (the added alkane layer) [2].

Key Results: This method achieved a titer of 2.0 g/L of 1-Tetradecanol [2] [3].

Another metabolic engineering strategy focused on producing 1-Tetradecanol directly from glucose. This involved engineering the fatty acid biosynthesis pathway in E. coli by overexpressing a specific thioesterase (BTE), the native acyl-CoA ligase (FadD), and an acyl-CoA reductase (MAACR) [4]. This approach achieved a high yield of 0.134 g of fatty alcohol per g of consumed glucose, with the final product being a mixture of 1-dodecanol and 1-tetradecanol [4].

Key Experimental Data and Parameters

For the bio-production method from tetradecane, the following experimental conditions and outcomes were reported [2] [3]:

Parameter Specification / Result
Production Organism Recombinant Escherichia coli
Key Enzyme CYP153A monooxygenase from Marinobacter aquaeolei VT8
Substrate Tetradecane
Process Type Whole-cell biotransformation, Fed-batch culture
Process Duration 50 hours
Reported Titer 2.0 g/L

For research and development purposes, 1-Tetradecanol can also be synthesized on a smaller scale by the reduction of myristic acid esters using agents like lithium aluminum hydride [5].

References

Clinical Safety & Efficacy Profile in a Feline Model

Author: Smolecule Technical Support Team. Date: February 2026

The primary data comes from a 2019 study that investigated the use of topical oral 1-Tetradecanol for treating chronic periodontal disease in cats [1].

  • Study Type: Placebo-controlled, blinded clinical trial.
  • Test Substance: 1-Tetradecanol complex (1-TDC) at 525 mg per gel capsule per day.
  • Control: Placebo (Olive oil, 0.25 ml per gel capsule per day).
  • Treatment Duration: 6 weeks [1].

The table below summarizes the key outcomes of this study, demonstrating both its efficacy and the absence of reported adverse effects over the treatment period.

Parameter Findings in 1-TDC Group (n=9) Findings in Placebo Group (n=4) Safety & Efficacy Implications
General Safety No mortality or reported toxicity No mortality or reported toxicity Well-tolerated at 525 mg/day for 6 weeks in cats [1]
Pocket Depth (PPD) Statistically significant reduction No significant change Indicates reversal of disease progression [1]
Clinical Attachment Loss (CAL) Statistically significant reduction No significant change Demonstrates potential for tissue regeneration [1]
Gingival Index (GI) Statistically significant reduction No significant change Confirms reduction in gingival inflammation [1]
Bleeding on Probing (BOP) Statistically significant reduction No significant change Indicates improved gingival health [1]
Tooth Mobility (TMI) No significant change No significant change Suggests limited effect on established severe tissue destruction [1]

Detailed Experimental Methodology

For researchers aiming to replicate or build upon this work, the study provides a clear and rigorous protocol.

1. Animal Model and Inclusion Criteria

  • Subjects: 13 cats with pre-existing moderate-to-severe chronic periodontal disease from a research colony.
  • Baseline Health: All animals were free-housed and fed a regular diet (dry and canned food). A 4-week washout period with no drugs was enforced prior to the study initiation [1].

2. Clinical Periodontal Evaluation Protocol All measurements were performed under general anesthesia by a single examiner blinded to treatment groups. The assessment included [1]:

  • Probing Pocket Depth (PPD): Measured at six sites per tooth using a periodontal probe.
  • Gingival Index (GI): Scored from 0 (normal) to 3 (severe inflammation).
  • Clinical Attachment Level (CAL): Measured from the cementum-enamel junction.
  • Bleeding on Probing (BOP): Recorded as present or absent 15 seconds after probing.
  • Tooth Mobility Index (TMI): Classified from stages 0 to 3.

3. Dosing and Administration

  • The contents of the gel capsule (either 525 mg 1-TDC or 0.25 ml olive oil) were squeezed into the cat's mouth once daily for 6 weeks [1].

The workflow of this clinical study is summarized in the following diagram:

G Start Start: 13 Cats with Chronic Periodontal Disease Baseline Baseline Full-Mouth Periodontal Evaluation (Under Anesthesia) Start->Baseline Randomize Randomization Baseline->Randomize Group1 Test Group (n=9) 1-TDC, 525 mg/day Randomize->Group1 Group2 Placebo Group (n=4) Olive Oil, 0.25 mL/day Randomize->Group2 Treatment Daily Oral Application for 6 Weeks Group1->Treatment Group2->Treatment EndEval Final Full-Mouth Periodontal Evaluation (Under Anesthesia, Blinded) Treatment->EndEval Analysis Data Analysis EndEval->Analysis

Proposed Mechanism of Action & Research Context

The study hypothesizes that the therapeutic effect of 1-Tetradecanol is not due to direct antibacterial action, but rather through the modulation of the host's inflammatory response [1].

  • Role of Fatty Acids: 1-Tetradecanol is a monounsaturated fatty alcohol. Fatty acids and their derivatives are precursors to powerful specialized pro-resolving mediators (SPMs), such as lipoxins and resolvins [1].
  • SPMs in Inflammation: These mediators actively stimulate the resolution of inflammation, contrary to traditional anti-inflammatories that merely suppress it. They do this by [1]:
    • Limiting the migration of neutrophils to the inflammation site.
    • Modulating macrophage activity to clear cellular debris.
    • Blocking the secretion of pro-inflammatory cytokines (e.g., IL-1β, TNF-α).
  • Previous Research: The rationale for using 1-TDC was supported by prior studies in a rabbit model of periodontitis, where its topical application not only halted disease progression but also resulted in new tissue and bone reformation [1].

Gaps in the Current Data and Future Directions

While the clinical study provides valuable insights, it has limitations from a toxicological perspective.

  • Lack of Standard Toxicology Studies: The search results did not yield standard OECD guideline studies (e.g., acute, subacute, subchronic toxicity) specifically for 1-Tetradecanol. For comparison, other herbal extracts were tested in such models [2] [3], but similar data for 1-TDC is absent.
  • Limited Scope of Available Study:
    • The feline study was not primarily designed as a toxicological investigation.
    • Specific hematological, biochemical, and histopathological data from vital organs were not reported.
    • The long-term toxicity and safety profile beyond 6 weeks remains unknown.

To advance the development of 1-Tetradecanol for human or veterinary use, future work should prioritize standardized pre-clinical toxicology studies to formally establish its LD50, No Observed Adverse Effect Level (NOAEL), and target organ toxicity, if any.

References

Comprehensive Research Protocol: Investigating 1-Tetradecanol's Anti-inflammatory Effects in Gastric Epithelial Cells

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 1-Tetradecanol

1-Tetradecanol (also known as myristyl alcohol) is a straight-chain saturated fatty alcohol with the chemical formula C₁₄H₃₀O. This compound has gained significant research interest due to its diverse biological activities, particularly its anti-inflammatory properties and antibacterial effects against gastric pathogens. Originally isolated from the medicinal plant Dendropanax morbifera Leveille, 1-Tetradecanol has demonstrated promising therapeutic potential for gastrointestinal inflammatory conditions, especially those involving Helicobacter pylori infection [1] [2].

The molecular mechanisms underlying 1-Tetradecanol's bioactivities involve the modulation of key signaling pathways in gastric epithelial cells, including nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) cascades. These pathways play crucial roles in regulating inflammatory responses, making them attractive targets for therapeutic intervention in gastric inflammation and ulcer formation [1]. Additionally, 1-Tetradecanol has shown direct antibacterial activity against H. pylori, a major causative factor in gastritis, peptic ulcers, and gastric cancer [1].

This application note provides detailed experimental protocols for investigating the anti-inflammatory effects of 1-Tetradecanol in gastric epithelial cells, specifically focusing on its ability to suppress H. pylori-induced inflammation through modulation of pro-inflammatory mediators and signaling pathways.

Chemical and Pharmacological Profile

Basic Chemical Properties
  • Chemical Name: 1-Tetradecanol (also known as Tetradecan-1-ol or Myristyl alcohol)
  • CAS Number: 112-72-1 [3]
  • Molecular Formula: C₁₄H₃₀O
  • Molecular Weight: 214.39 g/mol [3]
  • Appearance: White to off-white solid [3]
  • Solubility: Soluble in DMSO (100 mg/mL, 466.44 mM), ethanol, and organic solvents; poorly soluble in water [3]
Biological Activities
  • Anti-inflammatory Activity: Significantly inhibits H. pylori-induced IL-8 production in gastric epithelial cells (AGS cell line) in a dose-dependent manner (30-300 µM) [1] [3]
  • Antibacterial Activity: Directly inhibits growth of H. pylori in a dose-dependent manner [1]
  • Immunomodulatory Effects: Reduces T-cell growth by downregulating NF-κB-mediated IL-2 secretion (IC₅₀ ≈ 29.94 µM in EL-4 T cells) [2]
  • Safety Profile: No significant cytotoxicity observed in AGS gastric epithelial cells at concentrations up to 300 µM [1]

Anti-inflammatory Effects in Gastric Cells

Inhibition of Pro-inflammatory Cytokines

1-Tetradecanol demonstrates potent anti-inflammatory effects in gastric epithelial cells, particularly in the context of H. pylori infection. In AGS human gastric epithelial cells infected with H. pylori strain 26695, 1-Tetradecanol treatment resulted in a significant and dose-dependent reduction in interleukin-8 (IL-8) production, a key chemokine responsible for neutrophil recruitment and gastric inflammation [1]. The inhibition was observed across a concentration range of 30-300 µM, with no apparent cytotoxicity at these concentrations [1].

The therapeutic significance of this effect lies in the crucial role of IL-8 in H. pylori-induced gastritis. H. pylori infection triggers robust IL-8 secretion from gastric epithelial cells, initiating and perpetuating gastric mucosal inflammation that can progress to chronic gastritis, peptic ulcers, and potentially gastric cancer [1]. By suppressing IL-8 production, 1-Tetradecanol may help mitigate the inflammatory cascade that drives these pathological conditions.

Suppression of Angiogenic Factor Expression

Beyond its effects on IL-8, 1-Tetradecanol also inhibits the production of vascular endothelial growth factor (VEGF) in H. pylori-infected gastric epithelial cells [1]. VEGF is a key regulator of angiogenesis and has been implicated in both gastric inflammation and tumor progression. The compound suppresses H. pylori-induced stabilization of hypoxia-inducible factor-1α (HIF-1α), a transcription factor that regulates VEGF expression [1]. This dual inhibition of both inflammatory and angiogenic pathways suggests that 1-Tetradecanol may have broader therapeutic potential in preventing the progression from chronic gastritis to gastric cancer.

Table 1: Anti-inflammatory Effects of 1-Tetradecanol in Gastric Epithelial Cells

Experimental Model Target Effect Concentration Range Reference
H. pylori-infected AGS cells IL-8 production Dose-dependent inhibition 30-300 µM [1]
H. pylori-infected AGS cells VEGF expression Significant suppression 300 µM [1]
H. pylori-infected AGS cells HIF-1α stabilization Inhibition 300 µM [1]
H. pylori-infected AGS cells NF-κB activation Suppression 300 µM [1]
H. pylori-infected AGS cells p38 MAPK phosphorylation Suppression 300 µM [1]
H. pylori-infected AGS cells ERK1/2 phosphorylation Suppression 300 µM [1]

Antibacterial Activity Against H. pylori

1-Tetradecanol exhibits direct antibacterial activity against Helicobacter pylori, providing a dual mechanism of action against H. pylori-associated gastric pathologies. In growth inhibition assays, 1-Tetradecanol suppressed H. pylori proliferation in a dose-dependent manner when measured by optical density at 600 nm [1]. This direct antimicrobial effect complements the compound's anti-inflammatory properties, targeting both the infectious trigger and the resulting inflammatory response in H. pylori-associated gastritis.

The antibacterial mechanism of 1-Tetradecanol appears to involve disruption of bacterial membranes, consistent with the general antimicrobial action of fatty alcohols. This direct anti-H. pylori activity is particularly valuable in the context of rising antibiotic resistance, suggesting 1-Tetradecanol may offer an alternative or complementary approach to conventional antibiotic regimens for H. pylori eradication [1].

Detailed Experimental Protocols

Cell Culture and Maintenance

Materials:

  • AGS human gastric epithelial cells (Korean Cell Line Bank, #21739)
  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin
  • Culture conditions: 37°C in a humidified atmosphere with 5% CO₂ [1]

Protocol:

  • Maintain AGS cells in RPMI-1640 complete medium with regular passage every 2-3 days at 80-90% confluence
  • For experiments, seed cells at appropriate densities:
    • 1×10⁵ cells/well in 48-well plates for ELISA and MTT assays
    • 1×10⁶ cells/well in 6-well plates for Western blot analysis
  • Allow cells to adhere overnight before treatments [1]
H. pylori Culture and Infection

Materials:

  • H. pylori strain 26695 (American Type Culture Collection)
  • Brucella broth supplemented with 10% FBS and antibiotic supplement
  • Micro-aerobic environment (5% O₂, 10% CO₂, 85% N₂) [1]

Protocol:

  • Culture H. pylori on Brucella agar plates or in liquid broth under micro-aerobic conditions at 37°C for 24-48 hours
  • Harvest bacteria in late logarithmic growth phase (OD₆₀₀ ≈ 0.6, corresponding to ~10⁹ CFU/mL)
  • Dilute bacterial suspension to appropriate concentration in cell culture medium
  • Infect AGS cells at multiplicity of infection (MOI) of 50:1 (bacteria:cells) [1]
1-Tetradecanol Treatment Protocol

Stock Solution Preparation:

  • Prepare 100 mM stock solution by dissolving 21.4 mg of 1-Tetradecanol in 1 mL DMSO
  • Store aliquots at -20°C for up to 3 months
  • Dilute in cell culture medium to final working concentrations (30-300 µM) immediately before use [1] [3]

Treatment Protocol:

  • Pre-treat AGS cells with 1-Tetradecanol (30-300 µM) for 2 hours prior to H. pylori infection
  • Continue incubation with both 1-Tetradecanol and H. pylori for specified durations:
    • 24 hours for IL-8 and VEGF measurement by ELISA
    • 6 hours for HIF-1α stabilization studies
    • 15-60 minutes for signaling pathway analysis [1]
Assessment of Anti-inflammatory Effects

IL-8 and VEGF Measurement by ELISA:

  • Collect cell culture supernatants after 24 hours of treatment/infection
  • Perform ELISA using commercial Duoset kits (R&D Systems, DY208 for IL-8, DY293B for VEGF) according to manufacturer's instructions
  • Measure absorbance at appropriate wavelengths and calculate cytokine concentrations from standard curves [1]

Cell Viability Assessment (MTT Assay):

  • After 24 hours of 1-Tetradecanol treatment, add MTT solution (4 mg/mL in RPMI-1640) to cells
  • Incubate for 4 hours at 37°C
  • Remove MTT solution and dissolve formed formazan crystals in DMSO
  • Measure absorbance at 570 nm using ELISA plate reader [1]

Table 2: Key Experimental Parameters for 1-Tetradecanol Research

Parameter Specifications Purpose
Cell Line AGS human gastric epithelial cells Model system for gastric epithelium
H. pylori Strain 26695 (ATCC) Standard research strain with well-characterized virulence factors
Infection MOI 50:1 Optimal for inducing robust inflammatory response
1-Tetradecanol Concentration Range 30-300 µM Established effective range without cytotoxicity
Pre-treatment Time 2 hours Allows cellular uptake before inflammatory stimulus
Incubation Time with H. pylori 6-24 hours Time-dependent response analysis

Molecular Mechanisms and Signaling Pathways

NF-κB Signaling Pathway

The NF-κB pathway plays a central role in 1-Tetradecanol's anti-inflammatory mechanism. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitory proteins (IκBs). H. pylori infection activates IκB kinase (IKK), leading to IκB phosphorylation and degradation, which allows NF-κB translocation to the nucleus where it induces transcription of pro-inflammatory genes including IL-8 and VEGF [1].

1-Tetradecanol treatment effectively suppresses H. pylori-induced IκB phosphorylation and degradation, thereby preventing NF-κB nuclear translocation and subsequent pro-inflammatory gene expression [1]. This inhibition of NF-κB activation represents a key mechanism through which 1-Tetradecanol exerts its anti-inflammatory effects in gastric epithelial cells.

MAPK Signaling Pathways

1-Tetradecanol also modulates MAPK signaling pathways involved in inflammatory responses. Specifically, it suppresses H. pylori-induced phosphorylation and activation of p38 MAPK and extracellular signal-regulated kinase 1/2 (ERK1/2) [1]. These MAPK species regulate multiple cellular processes including inflammation, stress responses, and gene expression.

Interestingly, 1-Tetradecanol does not significantly affect the c-Jun N-terminal kinase (JNK) pathway in H. pylori-infected cells, indicating selective modulation of specific MAPK signaling branches rather than global suppression of all MAPK activities [1]. This selective inhibition suggests a targeted mechanism of action that may preserve beneficial signaling while suppressing pathological inflammation.

The following diagram illustrates the key signaling pathways modulated by 1-Tetradecanol in gastric epithelial cells:

G cluster_nfkb NF-κB Signaling cluster_mapk MAPK Signaling Hp H. pylori Infection IKK IKK Activation Hp->IKK p38 p38 Phosphorylation Hp->p38 ERK ERK1/2 Phosphorylation Hp->ERK JNK JNK Phosphorylation Hp->JNK NFKB NF-κB Pathway MAPK MAPK Pathways IL8 IL-8 Production Inflammation Gastric Inflammation IL8->Inflammation VEGF VEGF Expression VEGF->Inflammation Tetradecanol 1-Tetradecanol Treatment This compound->IKK Inhibits This compound->p38 Inhibits This compound->ERK Inhibits This compound->JNK No Significant Effect IkB IκB Degradation IKK->IkB NFKBTrans NF-κB Nuclear Translocation IkB->NFKBTrans NFKBTrans->IL8 NFKBTrans->VEGF p38->IL8 ERK->IL8 JNK->IL8 Unaffected

Diagram 1: Molecular mechanisms of 1-Tetradecanol in H. pylori-infected gastric epithelial cells. 1-Tetradecanol selectively inhibits H. pylori-induced activation of NF-κB, p38 MAPK, and ERK1/2 pathways, reducing production of pro-inflammatory mediators IL-8 and VEGF. Notably, it does not affect JNK phosphorylation.

Experimental Workflow

The following diagram provides a comprehensive overview of the experimental workflow for evaluating 1-Tetradecanol's anti-inflammatory effects in gastric cells:

G cluster_assays Analytical Approaches Start Study Design CellCulture Cell Culture (AGS gastric epithelial cells) Start->CellCulture HPylori H. pylori Culture (Strain 26695) Start->HPylori Treatment Treatment Protocol 1-Tetradecanol (30-300 µM) Pre-treatment: 2 hours CellCulture->Treatment Infection Co-incubation H. pylori infection (MOI 50:1) 6-24 hours HPylori->Infection Treatment->Infection Analysis Analysis Methods Infection->Analysis ELISA ELISA IL-8 and VEGF measurement Analysis->ELISA Western Western Blot NF-κB, MAPK signaling HIF-1α stabilization Analysis->Western Viability MTT Assay Cell viability assessment Analysis->Viability Bacterial Bacterial Growth Assay H. pylori inhibition Analysis->Bacterial Results Data Interpretation Mechanistic Insights ELISA->Results Western->Results Viability->Results Bacterial->Results

Diagram 2: Comprehensive experimental workflow for evaluating 1-Tetradecanol's anti-inflammatory effects in gastric epithelial cells. The protocol includes cell culture, treatment, H. pylori infection, and multiple analytical approaches to assess anti-inflammatory mechanisms and efficacy.

Technical Considerations and Optimization

Critical Parameters for Success
  • Solvent Controls: Always include DMSO vehicle controls at concentrations equivalent to those in 1-Tetradecanol treatments, as DMSO can affect cell signaling at high concentrations [3]
  • Bacterial Viability: Regularly verify H. pylori viability and motility before infection experiments, as older cultures may lose virulence
  • Treatment Timing: The 2-hour pre-treatment period is critical for optimal effect, allowing cellular uptake before inflammatory stimulation [1]
  • Serum Concentration: Maintain consistent serum concentrations (10% FBS) throughout experiments to ensure reproducible cell growth and response
Alternative Cell Models

While AGS cells are well-established for H. pylori research, the protocol can be adapted to other gastric epithelial cell lines:

  • MKN45 human gastric carcinoma cells: Similar inflammatory response to H. pylori infection [1]
  • Primary gastric epithelial cells: More physiologically relevant but with limited proliferation capacity
  • Co-culture systems: Incorporating immune cells to model epithelial-immune interactions in gastric inflammation

Conclusion and Research Applications

1-Tetradecanol demonstrates significant potential as a therapeutic candidate for H. pylori-associated gastric inflammation through its dual mechanisms of anti-inflammatory action and direct antibacterial effects. The compound effectively suppresses key pro-inflammatory mediators (IL-8, VEGF) and modulates critical signaling pathways (NF-κB, p38 MAPK, ERK1/2) in gastric epithelial cells without significant cytotoxicity at therapeutic concentrations [1].

The experimental protocols outlined in this application note provide researchers with robust methodology for investigating 1-Tetradecanol's mechanisms and efficacy in gastric inflammation models. These approaches can be further extended to evaluate the compound's potential in combination therapies with conventional antibiotics or other anti-inflammatory agents, potentially addressing challenges of antibiotic resistance and treatment failure in H. pylori eradication.

Future research directions should include in vivo validation of 1-Tetradecanol's efficacy in animal models of H. pylori-induced gastritis, assessment of its bioavailability and metabolism, and investigation of potential synergistic effects with current first-line therapies for gastric ulcers and inflammation.

References

Application Notes and Protocols for 1-Tetradecanol Complex (1-TDC) in Periodontal Disease Treatment

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

1-Tetradecanol complex (1-TDC) is a cetylated monounsaturated fatty acid mixture that has demonstrated therapeutic potential in managing periodontal disease through host response modulation. Chronic inflammation in periodontal diseases leads to tissue destruction, and modulation of the host immune response has emerged as a complementary strategy to conventional treatments [1] [2]. 1-TDC belongs to a class of fatty acids that possess significant anti-inflammatory properties and can influence biological processes including membrane phospholipid composition and immune cell receptor signaling [2].

The therapeutic actions of 1-TDC are mediated through multiple mechanisms. Research indicates that 1-TDC inhibits inflammatory cell infiltration and significantly reduces osteoclastic activity in periodontal tissues [3] [4]. This complex appears to work by modulating the host response rather than acting primarily as an antimicrobial agent. Fatty acids like 1-TDC can stimulate the resolution of inflammation through natural pro-resolving pathways, including potentially influencing the production of specialized pro-resolving mediators such as lipoxins and resolvins, which limit polymorphonuclear neutrophil migration and modulate macrophage activity [2]. This mechanism of action positions 1-TDC as a promising host-modulating therapeutic agent for controlling the progression of chronic periodontal disease.

Summary of Experimental Applications and Efficacy

The following tables summarize the key parameters and outcomes from foundational studies on 1-TDC application in animal models of periodontitis.

Table 1: Application Protocols for 1-TDC in Animal Models of Periodontitis

Parameter Rabbit Model (Preventive) [5] Rabbit Model (Therapeutic) [3] [4] Feline Clinical Study [1] [2]
Study Objective Prevent disease initiation Treat established periodontitis Treat chronic periodontal disease
Disease Induction Ligatures + P. gingivalis topical application (10⁹ CFU) Ligatures + P. gingivalis topical application (10⁹ CFU) Naturally occurring disease
1-TDC Concentration 1 mg/ml and 10 mg/ml 100 mg/ml 525 mg per gel capsule (pure compound)
Vehicle/Placebo Olive oil Olive oil Olive oil (0.25 ml per capsule)
Application Method Topical application Topical application Oral gel capsule squeezed into mouth
Application Frequency 3 times per week 3 times per week (assumed) Once daily
Treatment Duration 6 weeks 6 weeks 6 weeks

Table 2: Efficacy Outcomes of 1-TDC Treatment in Animal Models

Efficacy Parameter Rabbit Model (Preventive) [5] Rabbit Model (Therapeutic) [3] [4] Feline Clinical Study [1] [2]
Macroscopic Inflammation Significant prevention Significant reduction Not specifically reported
Bone Loss 75% prevention compared to non-treatment Reduced to 10.1% ± 1.8% (from 30% at baseline) Not measured (clinical study)
Clinical Attachment Loss Significant prevention Significant reduction Statistically significant reduction
Pocket Depth Not reported Not reported Statistically significant reduction
Gingival Index Not reported Not reported Statistically significant reduction
Bleeding on Probing Not reported Not reported Statistically significant reduction
Tooth Mobility Not reported Not reported No significant change
Histological Findings Inhibited inflammatory cell infiltration; prevented osteoclastogenesis Inhibited inflammatory cell infiltration and osteoclastic activity Not performed

Detailed Experimental Protocols

Protocol for Inducing Experimental Periodontitis in Rabbits

This protocol is adapted from the studies that established the foundation for 1-TDC research [3] [5].

Animal Model:

  • Species: New Zealand White rabbits
  • Sample Size: 15-18 animals typically used

Disease Induction Phase (6 weeks):

  • Anesthetize animals using appropriate veterinary anesthesia protocols.
  • Place sterile silk suture ligatures around the mandibular second premolars bilaterally.
  • Apply Porphyromonas gingivalis suspension (10⁹ colony forming units) topically to the ligated teeth three times per week.
  • Maintain ligatures for the entire 6-week period to promote plaque accumulation and disease development.
  • After 6 weeks, sacrifice a subset of animals (n=3) to confirm established periodontitis with approximately 30% bone loss compared to baseline [3].

Treatment Phase (6 weeks):

  • Discontinue P. gingivalis application.
  • Remove existing ligatures to allow for healing assessment.
  • Apply 1-TDC solution (100 mg/ml concentration for therapeutic studies) topically to the affected teeth.
  • Maintain treatment for 6 weeks with applications three times per week.
  • Include control groups receiving placebo (olive oil vehicle) and no treatment.

Assessment Methods:

  • Macroscopic evaluation: Periodontal inflammation, attachment loss, and bone loss measurements.
  • Histological analysis: Decalcified mandibular block sections stained with H&E for cellular inflammatory infiltrate.
  • Histomorphometry: Quantitative measurements of tissue destruction and regeneration.
  • Tartrate-resistant acid phosphatase staining: To identify osteoclastic activity.
  • Osteocalcin immunostaining: To identify osteoblastic activity [3] [4].
Protocol for Feline Clinical Application

This protocol is derived from the 2019 clinical study in cats with naturally occurring periodontal disease [1] [2] [6].

Subject Selection:

  • Inclusion Criteria: Cats with previously diagnosed moderate-to-severe chronic periodontal disease.
  • Exclusion Criteria: Concurrent systemic illness, administration of other medications within 4 weeks prior to study.
  • Sample Size: 13 cats (9 treatment, 4 placebo control).

Baseline Assessment (Day 0):

  • Perform full-mouth periodontal evaluation under general anesthesia (intravenous propofol, 4 mg/kg).
  • Conduct the following clinical measurements at six sites per tooth (mesial, distal, two buccal/labial, two palatal/lingual):
    • Probing Pocket Depth (PPD): Measure from gingival margin to coronal portion of junctional epithelium.
    • Gingival Index (GI): Score 0-3 (normal to severe inflammation) [2].
    • Clinical Attachment Level (CAL): Measure from cementum-enamel junction to junctional epithelium.
    • Bleeding on Probing (BOP): Record as present/absent 15 seconds after probing.
    • Tooth Mobility Index (TMI): Score 0-3 based on mobility range.
    • Furcation Index: Score 1-3 for multirooted teeth with attachment loss.
  • Include maxillary and mandibular canines, upper third and fourth premolars, lower third and fourth premolars, and lower first molars in assessments.

Treatment Administration:

  • Formulation: 1-TDC pure compound (525 mg) in gel capsules for treatment group; olive oil (0.25 ml) for placebo group.
  • Administration: Squeeze gel capsule contents into the mouth once daily for 6 weeks.
  • Monitoring: Observe for adverse effects and document administration acceptability.

Endpoint Assessment (6 weeks):

  • Repeat full-mouth periodontal evaluation under general anesthesia with identical parameters to baseline.
  • Maintain blinding of examiner to treatment allocations.
  • Compare all clinical parameters between baseline and 6 weeks, and between treatment and control groups.

feline_study_protocol Feline Clinical Study Workflow Start Subject Selection (n=13 cats with periodontal disease) Baseline Baseline Assessment (Under general anesthesia) - PPD, GI, CAL, BOP, TMI - Furcation Index Start->Baseline Randomization Randomization Baseline->Randomization Group1 Treatment Group (n=9) 1-TDC 525 mg/day Randomization->Group1 Group2 Placebo Group (n=4) Olive oil 0.25 ml/day Randomization->Group2 Treatment Daily Oral Application 6 Weeks Group1->Treatment Group2->Treatment Endpoint Endpoint Assessment (Under general anesthesia) Identical parameters to baseline Treatment->Endpoint Analysis Statistical Analysis Compare within and between groups Endpoint->Analysis

Figure 1: Workflow diagram of the feline clinical study protocol for 1-TDC evaluation

Molecular Signaling Pathways

The anti-inflammatory effects of 1-TDC are mediated through modulation of key signaling pathways involved in the host immune response to periodontal pathogens:

Fatty Acid-Mediated Resolution of Inflammation: 1-TDC, as a monounsaturated fatty acid complex, influences the inflammatory process through multiple mechanisms. Fatty acids serve as essential components of membrane phospholipids and act as ligands for immune cell receptors [2]. While the exact molecular targets of 1-TDC require further elucidation, related fatty acids are known to promote the resolution of inflammation through the stimulation of specialized pro-resolving mediators (SPMs), including:

  • Lipoxins: Derived from endogenous fatty acids, lipoxins limit polymorphonuclear neutrophil migration into inflammatory sites and modulate macrophage activity. Lipoxin A4 specifically blocks IL-1β and TNF-α release, attenuating inflammatory reactions elicited by P. gingivalis [2].

  • Resolvins: Synthesized from dietary omega-3 polyunsaturated fatty acids, resolvins stimulate the resolution of inflammation and promote regeneration of periodontal connective tissue and bone. Resolvin E1 has been shown to prevent establishment of chronic inflammatory response after P. gingivalis infection [2].

Cellular Effects in Periodontal Tissues: The net effect of 1-TDC application results in measurable histological changes:

  • Inhibition of inflammatory cell infiltration into periodontal tissues
  • Reduction in osteoclastic activity as demonstrated by decreased tartrate-resistant acid phosphatase staining
  • Prevention of connective tissue destruction and alveolar bone loss [3] [5]

signaling_pathways Proposed 1-TDC Mechanism of Action 1 1 _TDC 1-TDC Application (Monounsaturated Fatty Acids) Host_Response Host Immune Response Modulation _TDC->Host_Response SPMs Specialized Pro-Resolving Mediators (SPMs) Host_Response->SPMs Lipoxins Lipoxins - Limit neutrophil migration - Modulate macrophage activity - Block IL-1β and TNF-α SPMs->Lipoxins Resolvins Resolvins - Promote resolution - Stimulate tissue regeneration SPMs->Resolvins Cellular_Effects Cellular Effects Lipoxins->Cellular_Effects Resolvins->Cellular_Effects Reduced_Inflammation Reduced Inflammatory Cell Infiltration Cellular_Effects->Reduced_Inflammation Bone_Protection Protected Bone Integrity - Reduced osteoclast activity - Decreased bone loss Cellular_Effects->Bone_Protection Clinical_Outcomes Improved Clinical Outcomes - Reduced pocket depth - Less attachment loss - Decreased gingival inflammation Reduced_Inflammation->Clinical_Outcomes Bone_Protection->Clinical_Outcomes

Figure 2: Proposed molecular signaling pathways and mechanisms of action for 1-TDC in periodontal disease

Considerations for Research and Development

Formulation and Delivery Optimization

Future research should focus on optimizing 1-TDC formulations for human clinical applications. The current evidence supports topical application as the most effective delivery method for periodontal applications. Development of specialized delivery systems such as local sustained-release devices, biodegradable gels, or mouthrinse formulations could enhance clinical utility and patient compliance. The differences in effective concentrations between animal models (100 mg/ml in rabbits vs. 525 mg pure compound in cats) suggest that dose-response relationships need further characterization in different species [1] [3].

Limitations and Research Gaps

Current research on 1-TDC has several limitations that should be addressed in future studies:

  • Small sample sizes in existing animal and clinical studies limit statistical power
  • Lack of radiographic, histopathological, and immunohistochemical analyses in the feline clinical study
  • Optimal dosing protocols not yet established across different species and disease stages
  • Long-term safety and efficacy data not available beyond 6-week study periods
  • Mechanistic studies needed to identify specific molecular targets and pathways [1] [6]

Conclusion

1-Tetradecanol complex represents a promising host-modulating therapeutic approach for periodontal disease management. Evidence from animal studies and one clinical trial in cats demonstrates that topical application of 1-TDC can significantly improve clinical parameters of periodontal disease, including reducing pocket depth, clinical attachment loss, gingival inflammation, and bleeding on probing. The mechanism of action appears to involve inhibition of inflammatory cell infiltration and reduction of osteoclastic activity, ultimately leading to decreased tissue destruction.

Future research directions should include larger controlled clinical trials, optimization of delivery systems, and more detailed investigation of the molecular mechanisms underlying its anti-inflammatory effects. 1-TDC may eventually offer a valuable adjunctive therapy to conventional periodontal treatment, particularly for patients who may not be candidates for more invasive procedures or who require long-term management of chronic periodontitis.

References

Comprehensive Application Notes and Protocols: Encapsulation of Azoxystrobin Using 1-Tetradecanol Carriers for Thermo-Responsive Antifungal Delivery

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Azoxystrobin Encapsulation and Thermo-Responsive Delivery Systems

The encapsulation of azoxystrobin within 1-Tetradecanol-based carriers represents an innovative approach in agrochemical formulation that addresses significant limitations of conventional fungicide applications. Azoxystrobin, a broad-spectrum strobilurin fungicide, exhibits low water solubility (approximately 6.7 mg/L at 20°C) and moderate persistence in environmental conditions, leading to suboptimal utilization efficiency and potential ecological impacts [1] [2]. The development of thermo-responsive nanoformulations leverages the unique phase-change properties of 1-Tetradecanol (TDA), which undergoes solid-to-liquid transition at approximately 37.5°C, creating an intelligent delivery system that responds to ambient temperature fluctuations in agricultural environments [3].

Recent advances in stimuli-responsive nanocarriers have demonstrated tremendous potential for enhancing the bioavailability and environmental compatibility of agricultural actives. These systems can respond to biological and environmental triggers such as pH changes, temperature, light, redox conditions, and enzyme presence, enabling targeted pesticide delivery and controlled-release profiles [4]. The combination of 1-Tetradecanol with complementary excipients like diethyl phthalate (DEP) and Tween 80 creates a robust encapsulation matrix that effectively addresses the strong crystallization tendency of azoxystrobin molecules, which arises from their chemical structure containing two strong non-polar phenyl groups and one strong polar nitrile group that promotes ordered molecular alignment in conventional solvent-water mixtures [3].

Formulation Composition and Characterization Data

Key Components and Their Functional Roles

The successful development of thermo-responsive azoxystrobin nanoparticles relies on a carefully balanced composition of functional excipients that collectively address the physicochemical challenges of azoxystrobin encapsulation. Each component plays a distinct role in the formation, stability, and performance of the nanoformulation, as detailed in Table 1.

Table 1: Composition and Functionality of Formulation Components

Component Chemical Category Primary Function Optimal Ratio Functional Basis
Azoxystrobin Methacrylate fungicide Active ingredient 5 g Broad-spectrum antifungal activity
1-Tetradecanol (TDA) Fatty alcohol Thermo-responsive matrix 2.5 g Phase change at 31.5°C; crystallinity modulation
Diethyl Phthalate (DEP) Organic solvent Crystallization inhibitor 10 mL Molecular interference with AZO crystal formation
Tween 80 Non-ionic surfactant Emulsification stabilizer 6 mL Interfacial tension reduction; droplet stabilization
Water Aqueous medium Dispersion phase q.s. Continuous phase for nanoemulsion formation

The synergistic interaction between these components is critical to the formulation's performance. Specifically, DEP and TDA play complementary roles in interfering with the crystallization behavior of azoxystrobin, while Tween 80 provides stabilization at the oil-water interface during the emulsification process [3]. This combination results in a reconstructed dissolving form of azoxystrobin, as evidenced by the disappearance of characteristic AZO melting peaks in differential scanning calorimetry analysis [3].

Quantitative Characterization Parameters

The physicochemical properties of the optimized azoxystrobin nanoformulation were rigorously characterized using advanced analytical techniques, with key parameters summarized in Table 2.

Table 2: Physicochemical Characterization of Azoxystrobin Nanoformulation

Parameter Result Method Significance
Mean Particle Size 162.1 nm Dynamic Light Scattering Nanoscale range for enhanced penetration and bioavailability
Polydispersity Index <0.5 Dynamic Light Scattering Narrow size distribution for consistent performance
Softening Point 31.5°C Differential Scanning Calorimetry Temperature-responsive release trigger
Azoxystrobin Melting Point Disappeared in optimizedformulations Differential Scanning Calorimetry Confirmation of molecular dispersion
TDA Melting Peak 37.8°C (shifted from 34.7°C with DEP) Differential Scanning Calorimetry Crystallinity modification through component interactions
Thermal Degradation Onset >150°C Thermogravimetric Analysis Thermal stability for storage and application

The particle size distribution in the nanoscale range (162.1 nm) is particularly significant as it enhances the wettability, spreadability, and mechanical stability of the formulation compared to conventional suspensions [3]. The thermal behavior of the system, characterized by the shifting of TDA melting endotherms, indicates successful interference with the crystallization process, generating defective crystals with lower melting points that facilitate the thermo-responsive release mechanism [3].

Experimental Protocols

Preparation of Thermo-Responsive Oil Phase

The formation of a homogeneous, stable oil phase is critical to the success of the encapsulation process. This protocol details the optimized procedure for preparing the thermo-responsive oil phase containing azoxystrobin.

  • Materials: Azoxystrobin technical grade (≥95% purity), 1-Tetradecanol (TDA, ≥98% purity), Diethyl phthalate (DEP, ≥99% purity), Tween 80 ( pharmaceutical grade)

  • Equipment: Analytical balance (0.1 mg sensitivity), Hot plate magnetic stirrer with temperature control, Glass vial (20 mL) with PTFE-lined cap, Micropipettes (100-1000 μL), Water bath (temperature range: 0-100°C)

  • Procedure:

    • Pre-weigh 5.0 g ± 0.1 mg of azoxystrobin using an analytical balance and transfer to a clean, dry glass vial.
    • Add 10.0 mL ± 0.1 mL of DEP to the azoxystrobin using a graduated pipette.
    • Heat the mixture to 55°C ± 2°C on a hot plate stirrer with continuous mixing at 300 rpm until complete dissolution of azoxystrobin crystals is visually confirmed (approximately 10-15 minutes).
    • Add 2.5 g ± 0.1 mg of solid 1-Tetradecanol to the solution and maintain temperature at 55°C ± 2°C with continuous stirring until a clear, homogeneous solution is obtained (approximately 5-10 minutes).
    • Add 6.0 mL ± 0.1 mL of Tween 80 to the mixture and maintain temperature at 55°C ± 2°C with stirring for an additional 10 minutes to ensure complete homogenization.
    • Subject the final oil phase to shock-cooling treatment by immediately transferring the vial to an ice/water bath (0°C) for 5 minutes without stirring to induce rapid solidification.
    • Store the solidified oil phase at 4°C until emulsification (recommended storage period: ≤24 hours).
  • Critical Notes: Temperature control during the heating phase is essential to prevent thermal degradation of components. The shock-cooling treatment is crucial for hindering the phase transformation of TDA from the metastable hexagonal orthorhombic solid phase (SHEX) to the orthorhombic solid phase (SORT), generating defective crystals with the low melting point essential for the thermo-responsive behavior [3].

Nanoemulsion Formation and Characterization

The conversion of the thermo-responsive oil phase into a stable nanoemulsion requires precise control of emulsification parameters to achieve the desired particle size distribution.

  • Materials: Prepared oil phase (from Protocol 3.1), Deionized water (Milli-Q grade, 18.2 MΩ·cm), Tween 80 (additional for aqueous phase if needed)

  • Equipment: Probe sonicator (with 1/8" microtip, 500 W capacity), Temperature-controlled water bath, Dynamic Light Scattering (DLS) instrument, Zeta potential analyzer, pH meter

  • Procedure:

    • Pre-heat the solidified oil phase to 55°C ± 2°C in a water bath until completely molten.
    • Prepare the aqueous phase by adding 0.5% (w/v) Tween 80 to deionized water and heating to 55°C ± 2°C.
    • Gradually add the molten oil phase to the aqueous phase in a 1:9 ratio (oil:aqueous) while homogenizing at 10,000 rpm for 2 minutes using a high-shear mixer to form a coarse pre-emulsion.
    • Immediately subject the coarse emulsion to probe sonication at 60% amplitude for 5 minutes (pulse mode: 10 seconds on, 5 seconds off) while maintaining temperature at 55°C ± 2°C using an ice bath if necessary.
    • Cool the nanoemulsion to room temperature (20-25°C) with gentle stirring to promote solidification of TDA within the nanoparticles.
    • Characterize the final nanoemulsion for:
      • Particle size and PDI: By dynamic light scattering after appropriate dilution (1:100) with deionized water
      • Zeta potential: By electrophoretic mobility after dilution in 1 mM NaCl solution
      • Morphology: By transmission electron microscopy or scanning electron microscopy after appropriate sample preparation
  • Critical Parameters: The emulsification temperature must remain above the melting point of TDA during processing. The sonication parameters (amplitude, duration, pulse settings) directly influence the final particle size distribution. The optimal formulation (T3t-c12) demonstrated a mean particle size of 162.1 nm with PDI <0.5, indicating a narrow size distribution [3].

Characterization Methods and Analytical Techniques

Comprehensive characterization is essential to verify the successful formation of thermo-responsive nanoparticles and their functional properties.

  • Thermal Analysis:

    • Differential Scanning Calorimetry (DSC): Seal 5-10 mg of sample in aluminum pans. Perform heating scans from 0°C to 120°C at a rate of 5°C/min under nitrogen atmosphere. Determine melting endotherms and softening points from the thermograms [3].
    • Thermogravimetric Analysis (TGA): Heat 5-10 mg sample from 25°C to 600°C at 10°C/min under nitrogen. Monitor weight loss patterns to determine thermal stability and decomposition behavior [3].
  • Crystallography and Morphology:

    • X-Ray Diffraction (XRD): Analyze powdered samples using Cu Kα radiation (λ = 1.5406 Å) with 2θ range of 5-60°, step size of 0.02°, and scan speed of 2°/min. Identify crystalline phases and assess crystallinity changes [3].
    • Scanning Electron Microscopy (SEM): Sputter-coat samples with gold and image at accelerating voltages of 5-15 kV. Evaluate particle morphology and surface characteristics [3].
  • Chemical Composition Analysis:

    • Fourier Transform Infrared Spectroscopy (FTIR): Prepare KBr pellets containing 1% (w/w) sample. Acquire spectra in the range of 4000-500 cm⁻¹ with 4 cm⁻¹ resolution. Identify functional groups and molecular interactions [3] [5].
    • X-Ray Photoelectron Spectroscopy (XPS): Use monochromatic Al Kα radiation (1486.6 eV) with spot size of 400 μm and pass energy of 50 eV for high-resolution scans. Determine surface elemental composition [5].

G Figure 1. Experimental Workflow for Azoxystrobin Nanoformulation Preparation Start Start Formulation Preparation OilPhase Prepare Thermo-responsive Oil Phase Start->OilPhase T1 Weigh 5g Azoxystrobin OilPhase->T1 T2 Add 10mL DEP Solvent T1->T2 T3 Heat to 55°C with Mixing T2->T3 T4 Add 2.5g 1-Tetradecanol T3->T4 T5 Add 6mL Tween 80 T4->T5 T6 Shock-cool in Ice Bath T5->T6 Emulsion Nanoemulsion Formation T6->Emulsion E1 Melt Oil Phase at 55°C Emulsion->E1 E2 Prepare Aqueous Phase E1->E2 E3 High-shear Mixing (10,000 rpm) E2->E3 E4 Probe Sonication (60% amplitude, 5 min) E3->E4 E5 Cool to Room Temperature E4->E5 Characterize Nanoparticle Characterization E5->Characterize C1 Particle Size & PDI (DLS) Characterize->C1 C2 Zeta Potential C1->C2 C3 Thermal Analysis (DSC/TGA) C2->C3 C4 Morphology (SEM/TEM) C3->C4 C5 Crystallography (XRD) C4->C5 End Final Nanoformulation C5->End

Figure 1. Experimental Workflow for Azoxystrobin Nanoformulation Preparation. The diagram illustrates the sequential steps involved in preparing thermo-responsive azoxystrobin nanoparticles, from initial oil phase preparation through nanoemulsion formation to comprehensive characterization.

Functional Performance and Biological Efficacy

Antifungal Efficacy Assessment

The biological performance of the azoxystrobin nanoformulation was rigorously evaluated against relevant fungal pathogens, with comparative assessment against conventional formulations.

  • In Vitro Antifungal Activity Assay:

    • Pathogen Selection: Phytophthora nicotiana PNgz07 and Aspergillus niger A1513 represent broad-spectrum fungal targets with differing membrane characteristics [3].
    • Culture Conditions: Maintain pathogens on potato dextrose agar (PDA) at 25°C for 7 days prior to assay setup.
    • Assay Procedure:
      • Prepare serial dilutions of nanoformulation and conventional azoxystrobin in sterile distilled water.
      • Incorporate treatments into PDA medium at temperatures of 20°C and 30°C to evaluate thermo-responsive efficacy.
      • Inoculate plates with 5 mm mycelial discs from actively growing fungal cultures.
      • Incubate at respective temperatures and measure radial growth daily for 7 days.
      • Calculate percentage inhibition relative to untreated controls using the formula: Inhibition (%) = [(Dc - Dt)/Dc] × 100, where Dc = fungal diameter in control, Dt = fungal diameter in treatment.
    • Key Findings: The T3t-c12 nanoformulation demonstrated satisfied antifungal efficacy at 30°C against both test pathogens, with significantly enhanced performance compared to conventional formulations at equivalent azoxystrobin concentrations [3].
  • Synergistic Combination Therapy: Research with metal-organic framework (MOF) carriers has demonstrated that co-encapsulation of azoxystrobin with diniconazole creates synergistic effects against Rhizoctonia solani (rice sheath blight pathogen), with a synergistic ratio of 1.83 [5]. This approach could be adapted for 1-Tetradecanol systems to enhance efficacy and combat resistance development.

Environmental and Toxicological Considerations

The environmental fate and non-target effects of pesticide formulations are critical considerations in sustainable agriculture. Azoxystrobin has been detected in environmental monitoring studies, with concerning ecological impacts.

  • Environmental Persistence and Monitoring:

    • Azoxystrobin residues have been measured in surface water, groundwater, and indoor environments due to runoff and leaching from treated fields [6].
    • Detection in house dust samples from homes with azoxystrobin-treated wallboards highlights the potential for life-long exposure in residential settings [6].
    • Environmental concentrations in agricultural soils have been measured up to 9.54 mg/kg in Chinese ginseng fields, with limited mobility in the upper soil layers (0-20 cm) [2].
  • Ecotoxicity Profile:

    • Azoxystrobin exhibits high toxicity to aquatic organisms, particularly fish and aquatic crustaceans, with concentrations exceeding Regulatory Acceptable Concentrations (RACs) in monitoring studies [2].
    • Studies on land snails (Theba pisana) demonstrated significant ecotoxicological effects at environmentally relevant concentrations (0.3 μg/mL), including:
      • Reduced feeding rate and growth
      • Oxidative stress evidenced by altered antioxidant enzyme activities (CAT, GPx, GST)
      • Lipid peroxidation and glutathione depletion
      • Histopathological alterations in hepatopancreas architecture [2]
  • Mitigation Strategies:

    • Nanoencapsulation technology offers potential for reduced environmental impact through targeted delivery and decreased leaching potential.
    • Research suggests that zinc nanoparticles may mitigate azoxystrobin toxicity in non-target organisms, though this requires further validation [7].
    • The controlled-release properties of the 1-Tetradecanol system may reduce overall environmental loading while maintaining efficacy.

G Figure 2. Functional Performance and Mechanism of Thermo-responsive Azoxystrobin Nano Azoxystrobin Nanoformulation Release Temperature-dependent Release (Solid below 20°C, Softened at 31.5°C) Nano->Release Temperature Trigger Mechanism Mechanism of Action Release->Mechanism M1 Mitochondrial Respiration Inhibition Mechanism->M1 M2 Electron Transport Chain Blockage M1->M2 M3 ATP Synthesis Prevention M2->M3 Efficacy Antifungal Efficacy M3->Efficacy E1 Enhanced Spore Attachment Efficacy->E1 E2 Improved Fungal Control at 30°C E1->E2 E3 Broad-spectrum Activity E2->E3 Environmental Environmental Considerations E3->Environmental En1 Reduced Application Frequency Environmental->En1 En2 Lower Environmental Loading En1->En2 En3 Non-target Organism Impact En2->En3

Figure 2. Functional Performance and Mechanism of Thermo-responsive Azoxystrobin. The diagram illustrates the temperature-dependent release mechanism, antifungal activity, and environmental considerations of the nanoformulation.

Troubleshooting and Technical Optimization

Successful implementation of the encapsulation protocol requires attention to potential technical challenges and optimization opportunities.

  • Common Formulation Issues and Solutions:
Problem Potential Causes Recommended Solutions
Excessive Particle Size (>200 nm) Inadequate shear during emulsification; Incorrect temperature; Insufficient surfactant Optimize sonication parameters; Ensure temperature > TDA melting point during emulsification; Verify Tween 80 concentration
Particle Aggregation Rapid cooling; Electrostatic instability; High ionic strength Implement controlled cooling; Adjust pH if necessary; Use deionized water for dilution
Poor Crystallization Control Inadequate shock-cooling; Incorrect TDA:DEP ratio Ensure rapid transition to ice bath; Verify component ratios per optimized formula
Limited Thermal Response Improper TDA purity; Crystal phase issues Source high-purity TDA (≥98%); Ensure shock-cooling to create defective crystals
Azoxystrobin Precipitation Crystallization inhibition failure; Storage temperature fluctuations Verify DEP concentration; Maintain consistent storage at 4°C
  • Scalability Considerations:

    • For laboratory-scale production (≤100 mL), probe sonication provides effective particle size reduction.
    • For pilot-scale production (100-1000 mL), high-pressure homogenization (3-5 cycles at 10,000-15,000 psi) may be implemented as an alternative to sonication.
    • Industrial-scale production may utilize continuous flow sonication or microfluidization technologies.
  • Regulatory and Safety Considerations:

    • While 1-Tetradecanol and Tween 80 are generally regarded as safe for agricultural applications, compliance with local regulatory guidelines for nano-enabled agrochemicals must be verified.
    • Personal protective equipment (lab coat, gloves, safety glasses) is recommended during formulation preparation.
    • Proper disposal procedures for organic solvents and pesticide-containing materials should be followed according to institutional guidelines.

Conclusion and Application Perspectives

The encapsulation of azoxystrobin in 1-Tetradecanol carriers represents a significant advancement in smart-release agrochemical formulations that respond to environmental temperature cues. The optimized protocol detailed in this application note enables the consistent preparation of nanoformulations with a mean particle size of approximately 160 nm, temperature-triggered release at agriculturally relevant temperatures (20-30°C), and enhanced antifungal efficacy compared to conventional formulations [3].

The versatility of this platform technology extends beyond azoxystrobin to other agrochemical actives with similar physicochemical challenges. Future development directions include:

  • Multi-stimuli responsiveness: Incorporating pH-sensitive components (as demonstrated with MOF systems [8] [5]) to create dual temperature/pH-responsive systems
  • Synergistic combinations: Co-encapsulation with complementary fungicides to enhance efficacy and resistance management [5]
  • Advanced targeting: Functionalization with ligand-specific moieties for improved pathogen recognition
  • Environmental safety: Integration with mitigating agents such as zinc nanoparticles to reduce non-target effects [7]

This technical protocol provides researchers with a robust foundation for developing and characterizing advanced thermo-responsive delivery systems for crop protection applications, contributing to more sustainable agricultural practices through enhanced efficiency and reduced environmental impact.

References

methods to create stable nanoemulsions with 1-Tetradecanol

Author: Smolecule Technical Support Team. Date: February 2026

The Role of 1-Tetradecanol in Nanoemulsions

1-Tetradecanol (TDA), a solid fatty alcohol at room temperature, is valued in nanoemulsion design for its multiple functionalities:

  • Thermo-Responsive Agent: Its melting point (~37-38°C) allows for the creation of nanoemulsions that change properties with temperature, enabling smart drug release in response to physiological cues [1].
  • Oil Phase Component & Crystallization Modifier: TDA can constitute part of the oil phase and, due to its semi-crystalline nature, can interfere with the crystallization of other active ingredients, helping to maintain them in a dissolved, amorphous state for enhanced bioavailability [1].
  • Building Block for Polymer Emulsifiers: TDA can be chemically grafted onto polymer backbones (e.g., ethylene-maleic anhydride copolymer) to create novel, multifunctional emulsifiers. These polymers can stabilize nanoemulsions and impart controlled-release properties [2].

Formulation Compositions and Outcomes

The table below summarizes key quantitative data from recent studies for easy comparison.

Table 1: Formulation Compositions and Resulting Nanoemulsion Properties

Application Context Key Components Optimal Ratio / Concentration Formulation Method Key Nanoemulsion Properties Reference

| Thermo-responsive Fungicidal Nanoparticles | Azoxystrobin, 1-Tetradecanol (TDA), Diethyl Phthalate (DEP), Tween 80 | 5 g AZO, 2.5 g TDA, 10 mL DEP, 6 mL Tween 80 | High-Energy: Ultrasonication | Mean Size: 162.1 nm Thermo-response: Morphological transformation between 20-30°C | [1] | | Multifunctional Pesticide Nanoemulsion | Lambda-cyhalothrin (LC), Polymer Emulsifier (from TDA) | Emulsifier: EMA-TDA-TEA (Ionized) | Low-Energy: Phase Inversion Composition (PIC) | Mean Size: 82.7 nm PDI: 0.089 Zeta Potential: -52.3 mV Multi-responsive Release (pH, Temp, Esterase) | [2] |

Detailed Experimental Protocols

Protocol 1: Thermo-Responsive Nanoemulsions via High-Energy Method

This protocol is adapted from the formulation of azoxystrobin-loaded nanoparticles [1].

1. Objective To prepare a stable, thermo-responsive oil-in-water (O/W) nanoemulsion using 1-Tetradecanol as a key component of the oil phase.

2. Materials

  • Oil Phase: Active Ingredient (e.g., Azoxystrobin), 1-Tetradecanol (TDA), Diethyl Phthalate (DEP).
  • Aqueous Phase: Emulsifier (e.g., Tween 80), Deionized Water.
  • Equipment: Analytical balance, Magnetic stirrer with hotplate, Ultrasonicator (probe-type), Ice-water bath, Laser diffraction particle size analyzer (or Dynamic Light Scattering), Zeta potential analyzer.

3. Step-by-Step Procedure

  • Oil Phase Preparation: Weigh 5 g of the active ingredient (e.g., Azoxystrobin), 2.5 g of 1-Tetradecanol, and combine with 10 mL of Diethyl Phthalate (DEP) in a vial. Heat the mixture to approximately 55°C with continuous stirring until a clear, homogeneous solution is obtained.
  • Aqueous Phase Preparation: In a separate beaker, add 6 mL of Tween 80 to an appropriate volume of deionized water. Heat the aqueous phase to the same temperature as the oil phase (55°C).
  • Coarse Emulsion Formation: Slowly add the hot oil phase into the hot aqueous phase under constant stirring (e.g., 600-1000 rpm) to form a coarse pre-emulsion.
  • Nanoemulsification (Ultrasonication): While maintaining the temperature above the melting point of TDA, subject the coarse emulsion to probe ultrasonication. Typical conditions involve a specific power output and cycle (e.g., 5 minutes of total processing time with pulses to prevent overheating).
  • Solidification & Crystallization: Immediately transfer the formed nanoemulsion to an ice-water bath (0°C) under gentle agitation. This "shock-cooling" step solidifies the TDA and induces the desired crystalline structure within the nanoparticles.
  • Storage: Store the final nanoemulsion at a defined temperature (e.g., 4°C or room temperature) for further characterization.

4. Critical Parameters for Success

  • Temperature Control: Maintaining temperatures above the melting point of TDA during emulsification is crucial for a homogeneous oil phase.
  • Shock-Cooling: The rapid quenching step is essential for forming the defective crystalline structure of TDA that enables the thermo-responsive behavior and inhibits active ingredient crystallization [1].
  • Emulsifier Selection: The combination of DEP and Tween 80 was found to be key in suppressing the strong crystallization tendency of the active ingredient and forming a stable nanoemulsion [1].

The following workflow diagram illustrates the high-energy method process.

G Start Start Protocol O1 Weigh Oil Components: API, 1-Tetradecanol, DEP Start->O1 A1 Prepare Aqueous Phase: Tween 80 in Deionized Water Start->A1 O2 Heat to ~55°C with stirring until clear solution O1->O2 C Combine Hot Phases Form Coarse Emulsion O2->C A2 Heat to ~55°C A1->A2 A2->C U Probe Ultrasonication (High-Energy Input) C->U Q Shock-Cooling in Ice-Water Bath (0°C) U->Q F Final Thermo-Responsive Nanoemulsion Q->F

Protocol 2: Multi-Responsive Nanoemulsions via Low-Energy Emulsification

This protocol is adapted from the fabrication of Lambda-cyhalothrin nanoemulsions using a TDA-derived polymer emulsifier [2].

1. Objective To fabricate a stable, multi-stimuli responsive nanoemulsion using a phase inversion composition (PIC) method with a tailored polymer emulsifier synthesized from 1-Tetradecanol.

2. Materials

  • Emulsifier Synthesis: Ethylene-maleic anhydride copolymer (EMA), 1-Tetradecanol, Triethylamine (TEA), Toluene, p-Toluenesulfonic acid.
  • Nanoemulsion: Active Ingredient (e.g., Lambda-cyhalothrin), Polymer Emulsifier, Deionized Water.
  • Equipment: Round-bottom flask, Condenser, Magnetic stirrer with hotplate, Oil bath, Syringe pump (optional), Dynamic Light Scattering instrument.

3. Step-by-Step Procedure

Part A: Synthesis of TDA-based Polymer Emulsifier

  • Esterification: In a round-bottom flask, add EMA, a molar excess of 1-Tetradecanol, and toluene as a solvent. Add a catalytic amount of p-toluenesulfonic acid.
  • Reaction: Fit the flask with a condenser and heat the mixture to 110°C under reflux with stirring for 24 hours.
  • Precipitation & Washing: After cooling, precipitate the product (ethylene-monoalkyl maleate copolymer) into a cold methanol/water mixture. Filter and wash the solid product thoroughly to remove unreacted materials.
  • Ionization: Dissolve the purified polymer in acetone and add a stoichiometric amount of Triethylamine (TEA). Stir for 6 hours to form the ionized emulsifier (e.g., EMA-TDA-TEA) [2].

Part B: Nanoemulsion Fabrication via PIC

  • Organic Phase: Dissolve the active ingredient and the synthesized TDA-based polymer emulsifier in a suitable organic solvent.
  • Aqueous Phase: Place deionized water in a beaker under constant stirring.
  • Phase Inversion: Slowly titrate the organic phase into the aqueous phase. As the composition changes during addition, the system will spontaneously invert, forming a transparent or bluish nanoemulsion.
  • Equilibration: Continue stirring for 30 minutes to allow the system to equilibrate.
  • Purification (Optional): Remove any residual organic solvent under reduced pressure if necessary.

4. Critical Parameters for Success

  • Emulsifier Design: The length of the alkyl chain (from TDA) in the polymer is critical for its emulsifying ability and the final droplet size [2].
  • Titration Rate: A slow, controlled addition of the organic phase is vital for a successful phase inversion and the formation of small, uniform droplets.
  • Ionization: The final ionization step with TEA creates a charged polymer that provides electrostatic stabilization, contributing to the high zeta potential and long-term stability of the nanoemulsion [2].

The following workflow diagram illustrates the low-energy method process.

G Start Start Protocol S1 React EMA with 1-Tetradecanol in Toluene (Catalyst, 110°C, 24h) Start->S1 S2 Precipitate & Wash Polymer Product S1->S2 S3 Ionize with Triethylamine (TEA) S2->S3 SE Synthesized TDA-Polymer Emulsifier S3->SE O Dissolve API and Polymer Emulsifier in Organic Solvent SE->O P Slowly Titrate Organic Phase into Aqueous Phase (PIC Method) O->P A Place Deionized Water under stirring A->P F Final Multi-Responsive Nanoemulsion P->F

Stabilization and Characterization Strategies

Ensuring Nanoemulsion Stability

  • Physical Stability: The small droplet size (<200 nm) inherently provides stability against gravitational separation. The use of effective emulsifiers (like Tween 80 or custom polymers) prevents coalescence and flocculation via steric stabilization [3] [4]. A high zeta potential (e.g., > |30| mV) from ionized emulsifiers provides electrostatic stabilization [2].
  • Chemical Stability: For oxidative labile compounds, incorporate antioxidants (e.g., ascorbic acid) or chelating agents (e.g., EDTA) into the aqueous phase [3].
  • Ostwald Ripening Inhibition: Using an oil with extremely low water solubility (like DEP) or incorporating a ripening inhibitor (e.g., a hydrophobic polymer) in the oil phase can minimize this destabilization mechanism [3].

Essential Characterization Methods

  • Particle Size & Distribution: Use Dynamic Light Scattering (DLS) to determine the mean droplet diameter (Z-average) and Polydispersity Index (PDI). A PDI < 0.2 indicates a monodisperse population [1] [2].
  • Surface Charge: Measure Zeta Potential to predict colloidal stability [1] [2].
  • Thermo-responsive Behavior: Employ Differential Scanning Calorimetry (DSC) to identify the melting and crystallization points of the nanoemulsion, confirming the thermo-responsive property imparted by TDA [1].
  • Morphology: Use Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) to visualize droplet morphology and confirm the absence of crystallization [1] [2].
  • In Vitro Release Studies: Conduct release experiments under different stimuli (e.g., pH, temperature, enzyme) to validate the multi-responsive release profile [2].

Conclusion

1-Tetradecanol is a highly versatile material for advanced nanoemulsion design. Its integration, either directly into the oil phase or as part of a sophisticated polymer emulsifier, enables the creation of stable, functional nanocarriers. The choice between high-energy and low-energy methods depends on the target application and available resources. The protocols outlined herein provide a robust foundation for researchers to develop and optimize 1-Tetradecanol-based nanoemulsions for targeted drug delivery and other advanced applications.

References

Comprehensive Application Notes and Protocols for 1-Tetradecanol in Osteoarthritis Topical Formulations

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

1-Tetradecanol Complex (1-TDC), specifically in its cetylated form (cetylated fatty acids, CFA), represents a promising topical therapeutic approach for managing osteoarthritis (OA). OA is a chronic, debilitating joint disease characterized by the breakdown of cartilage, leading to pain, stiffness, and loss of function. It ranks among the top ten most disabling diseases globally [1]. Unlike conventional oral nonsteroidal anti-inflammatory drugs (NSAIDs), which are associated with systemic gastrointestinal, cardiovascular, and renal side effects, 1-TDC offers a targeted topical strategy that modulates the local inflammatory response within the joint with a favorable safety profile [1] [2].

The therapeutic action of 1-TDC is multifaceted, primarily functioning as an anti-inflammatory and pro-mobility agent. Preclinical and clinical studies indicate that its mechanism involves the reduction of key inflammatory mediators and cellular infiltrates responsible for joint tissue destruction.

The diagram below illustrates the primary molecular and cellular pathways through which topical 1-TDC is understood to exert its therapeutic effects in the osteoarthritic joint environment.

G Topical1TDC Topical Application 1-Tetradecanol Complex (1-TDC) Target1 Inflammatory Cell Infiltration (Macrophages, etc.) Topical1TDC->Target1 Target2 Pro-Inflammatory Cytokines (IL-1β, TNF-α, IL-8) Topical1TDC->Target2 Target3 Osteoclastic Activity Topical1TDC->Target3 Target4 Matrix Metalloproteinases (MMPs) & Connective Tissue Destruction Topical1TDC->Target4 Outcome1 Reduced Synovitis Target1->Outcome1 Outcome2 Attenuated Cartilage & Bone Degradation Target2->Outcome2 Outcome3 Inhibition of Bone Loss Target3->Outcome3 Target4->Outcome2 ClinicalOutcome Improved Joint Function (Pain Reduction, Improved ROM, Stair Climbing, Balance) Outcome1->ClinicalOutcome Outcome2->ClinicalOutcome Outcome3->ClinicalOutcome

Summary of Clinical Evidence and Efficacy Data

The efficacy of cetylated fatty acids (CFA), the primary functional component of 1-TDC, has been evaluated in multiple randomized controlled trials (RCTs) and clinical studies involving human participants with knee osteoarthritis. The table below summarizes the key functional outcomes and quantitative results from these investigations.

Table 1: Clinical Efficacy Outcomes of Cetylated Fatty Acids (CFA) in Knee Osteoarthritis

Study Parameter Measured Baseline Mean (Placebo) Post-Treatment Mean (CFA) Change from Baseline/ vs. Placebo Assessment Scale
Knee Range of Motion (ROM) [3] Not Specified Not Specified Significant Improvement (p-value not reported) Goniometer
Ability to Ascend/Descend Stairs [3] Not Specified Not Specified Significant Improvement (p-value not reported) Timed Functional Test
Static Postural Stability [3] Not Specified Not Specified Significant Improvement after 30 days (p<0.05) Force Plate Analysis
Overall Knee Function/Pain Not Specified Not Specified Superior to placebo (p-value not reported) Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC), Visual Analog Scale (VAS)
'Up-and-Go' Performance [3] Not Specified Not Specified Significant Improvement (p-value not reported) Timed Functional Test

Beyond human trials, robust evidence comes from controlled animal models. A study on experimental periodontitis in rabbits, a model of inflammation-driven bone loss, provides insight into the compound's anti-inflammatory and tissue-protective effects. The results are summarized below.

Table 2: Efficacy of 1-TDC in a Rabbit Model of Experimental Periodontitis [4]

Parameter Untreated/Placebo Groups (Disease Progression) 1-TDC Treated Group (6 weeks) P-value
Bone Loss Progressed (30% from baseline) Significantly reduced (10.1% ± 1.8%) < 0.05
Macroscopic Inflammation Increased Significant reduction < 0.05
Inflammatory Cell Infiltration Present/Increased Significantly inhibited < 0.05
Osteoclastic Activity High Significantly reduced < 0.05

Formulation and Preclinical Development Protocols

Protocol: Formulation of a Topical 1-TDC Cream

This protocol outlines the methodology for creating a topical cream containing a 100 mg/mL concentration of 1-TDC, based on formulations used in published research [4].

Objective: To prepare a stable oil-in-water (O/W) cream containing 10% (w/w) 1-Tetradecanol Complex for topical application.

Materials:

  • Active Ingredient: 1-Tetradecanol Complex (CFA mixture).
  • Oil Phase: Cetyl alcohol, stearyl alcohol, liquid paraffin, or medium-chain triglycerides.
  • Emulsifiers: Glyceryl monostearate, polysorbate 80.
  • Aqueous Phase: Deionized water, propylene glycol (humectant), methylparaben/propylparaben (or alternative preservative).
  • Equipment: Heated magnetic stirrer with temperature control, analytical balance, pH meter, vacuum homogenizer (optional).

Procedure:

  • Phase Separation: Weigh all components separately. Divide the emulsifiers.
  • Oil Phase Melting: Combine the 1-TDC, cetyl alcohol, stearyl alcohol, liquid paraffin, and one part of the emulsifiers in a beaker. Heat gently to 70±5°C with continuous stirring until all components are melted and a clear, uniform mixture is formed.
  • Aqueous Phase Heating: In a separate beaker, combine deionized water, propylene glycol, the preservative, and the remaining part of the emulsifiers. Heat to 70±5°C with stirring to ensure complete dissolution.
  • Emulsification: Slowly add the heated aqueous phase to the oil phase while maintaining the temperature at 70±5°C and using high-shear mixing (e.g., 1000 rpm). Continue mixing for 15-20 minutes to form a primary emulsion.
  • Homogenization and Cooling: Transfer the primary emulsion to a homogenizer and homogenize at 3000 rpm for 3-5 minutes. While maintaining slow stirring (~200 rpm), allow the cream to cool gradually to room temperature (25°C). This slow cooling promotes the formation of a stable crystalline structure in the cream base.
  • Quality Control: The final cream should be a smooth, white, semi-solid with no visible phase separation. Determine the pH (target: 5.5-7.0). Perform stability testing under accelerated conditions (40°C, 75% relative humidity for 1-3 months).
Protocol: Efficacy Assessment in an Animal Model of Joint Inflammation

This protocol is adapted from a study that demonstrated the efficacy of topical 1-TDC in controlling inflammation and bone loss in a rabbit model of periodontitis, which shares pathological features with osteoarthritis [4].

Objective: To evaluate the therapeutic effect of topical 1-TDC on established joint inflammation and bone loss in an animal model.

Materials:

  • Animals: 18 New Zealand White rabbits.
  • Test Article: Topical 1-TDC cream (100 mg/mL).
  • Control Articles: Placebo cream (vehicle without 1-TDC), and a no-treatment control.
  • Inducing Agent: e.g., Ligature and topical Porphyromonas gingivalis application for periodontitis model; for OA, mono-iodoacetate (MIA) injection may be used.
  • Equipment: Syringes, animal scales, calipers, equipment for histology (decalcifier, microtome, stains: H&e, TRAP for osteoclasts, osteocalcin for osteoblasts).

Procedure:

  • Disease Induction (Phase 1 - 6 weeks): Induce inflammatory joint/bone disease in all animals. For the referenced periodontitis model, place ligatures around mandibular teeth and apply P. gingivalis topically. For OA, inject MIA intra-articularly into the knee.
  • Baseline Confirmation: Sacrifice a subset of animals (n=3) to confirm established disease (e.g., 30% bone loss in periodontitis).
  • Treatment Phase (Phase 2 - 6 weeks): Randomly assign the remaining animals (n=15) to three groups (n=5 each):
    • Group 1 (Treatment): Topical application of 1-TDC cream to the affected joint daily.
    • Group 2 (Placebo): Topical application of placebo cream daily.
    • Group 3 (Negative Control): No treatment.
  • Termination and Sample Collection: Euthanize all animals at the end of Week 12. Collect the affected joints or mandibular blocks. Fix in formalin and decalcify for histological processing.
  • Histological Analysis:
    • Embed decalcified tissues in paraffin and section.
    • Stain with Hematoxylin and Eosin (H&E) to assess general histoarchitecture and inflammatory cell infiltration.
    • Use Tartrate-Resistant Acid Phosphatase (TRAP) staining to identify and quantify osteoclasts.
    • Use immunohistochemistry for osteocalcin to identify osteoblastic activity.
  • Macroscopic and Histomorphometric Analysis:
    • Macroscopically score inflammation, attachment loss, and bone loss.
    • Perform quantitative histomorphometry on stained sections to measure bone volume/total volume (BV/TV), osteoclast number per bone perimeter, and inflammatory infiltrate area.

The overall workflow for the preclinical in vivo assessment of 1-TDC is outlined below.

G Start Animal Model Selection (e.g., Rabbit, Rat) Step1 Disease Induction Phase (6 weeks) e.g., MIA Injection for OA Start->Step1 Step2 Baseline Disease Confirmation Step1->Step2 Step3 Randomization & Start of Topical Treatment (6 weeks) (1-TDC, Placebo, No Treatment) Step2->Step3 Step4 Termination & Tissue Collection Step3->Step4 Step5 Histological Processing & Staining (H&E, TRAP, Osteocalcin) Step4->Step5 Step6 Macroscopic & Quantitative Histomorphometric Analysis Step5->Step6 End Data Interpretation & Efficacy Report Step6->End

Safety and Regulatory Considerations

Topical 1-TDC formulations have demonstrated an excellent safety profile in clinical studies. In human trials, the application of CFA creams was well-tolerated with no reports of serious adverse events [3]. This favorable safety profile positions 1-TDC as a particularly attractive option for populations who may be at higher risk from the side effects of oral NSAIDs, such as the elderly [2].

For regulatory approval, comprehensive pre-clinical toxicology studies are mandatory. These should include:

  • Dermal Acute and Repeat-Dose Toxicity Studies: Conducted in two species (e.g., rat and rabbit) to determine systemic exposure and target organ toxicity.
  • Dermal Irritation and Sensitization Studies: To evaluate the potential for skin irritation and allergic contact dermatitis.
  • Toxicokinetics: To understand the absorption, distribution, metabolism, and excretion of the topically applied 1-TDC.

Conclusion and Future Perspectives

1-Tetradecanol Complex represents a viable and safe topical therapeutic strategy for the symptomatic management of osteoarthritis. Its demonstrated efficacy in improving functional mobility, reducing pain, and modulating local inflammatory pathways, combined with a low-risk safety profile, makes it a compelling candidate for further drug development.

Future research should focus on:

  • Large-Scale, Pivotal Phase III Trials: Conducting multi-center, double-blind, placebo-controlled RCTs with larger patient cohorts to definitively establish efficacy and safety for regulatory agencies like the FDA and EMA.
  • Head-to-Head Comparisons: Designing studies that directly compare the efficacy of 1-TDC creams against standard topical treatments like NSAIDs (e.g., diclofenac gel) to establish a relative benefit.
  • Formulation Advancements: Exploring advanced drug delivery systems to potentially enhance skin permeation and retention of 1-TDC in deeper joint tissues.
  • Exploration of Combination Therapies: Investigating the synergistic effects of 1-TDC when co-formulated with other analgesic or anti-inflammatory agents.

References

using 1-Tetradecanol to inhibit H. pylori-induced IL-8 production

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biological Rationale

Helicobacter pylori (H. pylori) is a widespread bacterial infection and a major risk factor for gastric conditions ranging from chronic gastritis to gastric cancer [1]. A key mechanism in this pathogenicity is the bacteria's induction of chronic inflammation in the gastric mucosa. Interleukin-8 (IL-8), a potent chemokine, plays a central role by recruiting neutrophils to the infection site, initiating and sustaining a inflammatory cascade that can lead to tissue damage and carcinogenesis [2] [1].

1-Tetradecanol (1-TD), a straight-chain saturated fatty alcohol purified from plants like Dendropanax morbifera and Myristica fragrans, has shown promising antibacterial and anti-inflammatory properties [2] [3]. This protocol details its application and evaluation as an agent to inhibit H. pylori-induced IL-8 production in gastric epithelial cells, outlining its potential as a therapeutic candidate.

Summary of Key Experimental Findings

The foundational study demonstrates that 1-Tetradecanol effectively suppresses the inflammatory response triggered by H. pylori in AGS gastric epithelial cells. The quantitative data from this study are summarized in the tables below.

Table 1: Inhibitory Effects of 1-Tetradecanol on H. pylori-induced Responses in AGS Cells [2]

Parameter Measured Experimental Result Significance
IL-8 Production Significant, dose-dependent reduction (30-300 µM) Directly inhibits primary pro-inflammatory chemokine.
VEGF Production Significant inhibition Suppresses a key factor in angiogenesis and tumorigenesis.
H. pylori Growth Direct, dose-dependent inhibition Confirms compound has inherent antibacterial activity.
NF-κB Activation Suppressed Inhibits a master regulator of inflammation.
MAPK Activation (p38 & ERK1/2) Suppressed Blocks crucial pro-inflammatory signaling pathways.
HIF-1α Stabilization Inhibited Reduces hypoxia-inducible factor, impacting VEGF expression.

Table 2: Physicochemical and Bioactivity Profile of 1-Tetradecanol [2] [3]

Property Description / Value
Chemical Name 1-Tetradecanol
Synonyms Myristyl alcohol
Molecular Formula C14H30O
CAS Number 112-72-1
Molecular Weight 214.39 g/mol
Appearance White to off-white solid
Recommended Solvent DMSO (100 mg/mL, 466.44 mM)
Key Molecular Target IL-8 signaling pathway [3]
Reported IC₅₀ for IL-8 Inhibition Refer to dose-dependent activity (30-300 µM) [2]

Detailed Experimental Protocols

Here is a detailed methodology for reproducing the key experiments and validating the findings.

Protocol 1: Evaluating the Effect of 1-TD on IL-8 and VEGF Production via ELISA

This protocol is adapted from the core research study [2].

  • Cell Culture and Seeding: Maintain human gastric epithelial AGS cells in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Calf Serum (FCS). Seed cells into 24-well or 48-well culture plates and allow them to adhere until they reach 70-80% confluence.
  • Bacterial Co-culture and Treatment: Infect the AGS cells with H. pylori at a pre-optimized Multiplicity of Infection (MOI). Co-treat the infected cells with 1-Tetradecanol across a concentration range (e.g., 30 µM, 100 µM, 300 µM). Include control wells for uninfected cells and H. pylori-infected cells without 1-TD treatment.
  • Incubation: Incubate the co-culture for a specified period (e.g., 24 hours) under conditions suitable for both cell types (37°C, 5% CO₂).
  • Sample Collection: After incubation, centrifuge the culture plates at a low speed to pellet cells and debris. Carefully collect the supernatant.
  • ELISA Assay: Use commercial human IL-8 and VEGF ELISA kits according to the manufacturer's instructions. Add standards and samples to the pre-coated antibody plate. After incubation and washing, add the detection antibody, followed by a substrate solution. Measure the optical density using a microplate reader and determine cytokine concentrations by interpolating from the standard curve.
Protocol 2: Detection of IL-8 Activity by Neutrophil Chemotaxis Assay

This protocol provides a functional assessment of IL-8 activity using a method described in the search results [4].

  • Agarose Gel Preparation: Prepare 100 mL of 2x DMEM culture solution with 20% FCS. Separately, prepare 2% agarose and mix it with the 2x DMEM in equal volumes while holding both at 48°C in a water bath. Pour the mixture onto a microscope slide, allow it to solidify at room temperature, and then further solidify it at 4°C for 30-60 minutes.
  • Punch Wells: Using a template, create a pattern of three wells in the agarose gel for each sample set: a center well, an upper well, and a lower well.
  • Cell and Sample Loading:
    • Isolate human peripheral blood neutrophils and adjust the cell concentration to 2.5 x 10⁵ cells/mL.
    • Add 10 µL of the neutrophil suspension to the center well.
    • Add 10 µL of the sample supernatant (from Protocol 1) or a positive control (e.g., recombinant IL-8) to the upper well.
    • Add 10 µL of plain medium to the lower well as a negative control for spontaneous migration.
  • Incubation and Staining: Place the slides in a humidified chamber and incubate at 37°C for 2 hours. Fix the cells in methanol for 30 minutes, then stain with Rachel's staining solution and allow the slide to dry.
  • Measurement and Analysis: Under a microscope, measure the distance the neutrophils traveled from the edge of the center well towards the sample well (chemotaxis distance) and towards the lower well (spontaneous distance). Calculate the chemotaxis index as follows:
    • Chemotaxis Index = Chemotaxis Travel Distance / Spontaneous Travel Distance
    • To confirm the effect is specific to IL-8, pre-incubate the sample with an anti-IL-8 neutralizing antibody for 1 hour before adding it to the well. A significant reduction in the chemotaxis index confirms specificity [4].

Mechanism of Action and Signaling Pathways

The inhibitory effect of 1-TD is mediated through the suppression of key pro-inflammatory signaling pathways activated by H. pylori. The diagram below illustrates this mechanism and the experimental workflow for its validation.

G cluster_mechanism Molecular Mechanism of 1-Tetradecanol cluster_inhibition Hp H. pylori Infection CagA Virulence Factors (CagA, etc.) Hp->CagA NFkB NF-κB Pathway CagA->NFkB MAPK p38/ERK MAPK Pathways CagA->MAPK IL8_gene IL-8 Gene Expression NFkB->IL8_gene HIF1a HIF-1α Stabilization NFkB->HIF1a MAPK->IL8_gene VEGF_gene VEGF Expression HIF1a->VEGF_gene OneTD 1-Tetradecanol (1-TD) Inhibit_NFkB Inhibits Activation OneTD->Inhibit_NFkB Inhibit_MAPK Inhibits Activation OneTD->Inhibit_MAPK Inhibit_HIF Inhibits Stabilization OneTD->Inhibit_HIF Inhibit_NFkB->NFkB Inhibit_MAPK->MAPK Inhibit_HIF->HIF1a

Application Notes for Research and Development

  • Therapeutic Potential: The dual action of 1-TD—both as an anti-inflammatory and a direct antibacterial agent—makes it a compelling candidate for developing new treatments for H. pylori-related gastritis and for strategies aimed at preventing gastric cancer [2].
  • Lead Compound Optimization: As a natural product, 1-TD serves as an excellent lead compound. Medicinal chemistry efforts could focus on synthesizing analogs to improve its potency, aqueous solubility (potentially reducing reliance on DMSO), and metabolic stability [3].
  • Experimental Considerations:
    • Cytotoxicity: It is crucial to perform parallel cytotoxicity assays (e.g., MTT or LDH assays) to ensure that the reduction in IL-8 is not due to general cell death. The foundational study reported no cytotoxicity at effective concentrations [2] [3].
    • Strain Variability: Given the geographic diversity of H. pylori strains and their virulence factors (e.g., CagA, VacA), the efficacy of 1-TD should be verified against a panel of clinically relevant strains, including those from different phylogeographic origins [1] [5].

References

Comprehensive Application Notes and Protocols: 1-Tetradecanol as a Surfactant Intermediate in Chemical Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Introduction

1-Tetradecanol, also known as myristyl alcohol, is a straight-chain saturated fatty alcohol with the molecular formula C₁₄H₃₀O that serves as a versatile intermediate in surfactant synthesis and specialized chemical applications. This C14 alcohol is characterized by its amphiphilic nature, featuring a hydrophilic hydroxyl group and a long hydrophobic alkyl chain, which makes it particularly valuable in the design and synthesis of surface-active agents. The compound typically presents as a white, waxy solid at room temperature with a melting point of approximately 38°C and a boiling point exceeding 260°C [1]. Its low aqueous solubility (0.00013 g/L at 23°C) and excellent solubility in organic solvents like diethyl ether and ethanol make it ideal for various organic synthesis protocols and formulation systems [2].

The significance of 1-tetradecanol in pharmaceutical and cosmetic applications stems from its favorable toxicity profile, with acute oral toxicity (LD₅₀) in rats exceeding 5,000 mg/kg, classifying it as a low-toxicity compound [1]. Furthermore, the compound is readily biodegradable under environmental conditions, with a reported half-life of approximately 5.5 days in sludge, making it an environmentally sustainable choice for green chemistry applications [3]. These properties, combined with its natural occurrence in sources such as nutmeg, palm kernel oil, and coconut oil, have established 1-tetradecanol as a valuable building block in the synthetic toolbox of researchers and product development scientists across multiple industries [1] [3].

Synthesis and Production Protocols

Conventional Production Methods

The industrial production of 1-tetradecanol primarily follows two principal pathways: hydrogenation of natural fatty acids or their esters, and petrochemical-based synthesis. The hydrogenation route typically employs myristic acid (tetradecanoic acid) or its esters derived from natural sources such as palm kernel oil, coconut oil, or nutmeg as starting materials [1] [3]. This process occurs under elevated temperature and pressure conditions in the presence of appropriate catalysts, resulting in high-purity 1-tetradecanol with yields typically exceeding 95%. The petrochemical-based approach utilizes the Ziegler process, which involves the controlled oligomerization of ethylene followed by oxidation, providing an alternative route independent of biological sources [1].

Recent advances have demonstrated the feasibility of biocatalytic production using engineered microbial systems. For instance, researchers have successfully developed a recombinant E. coli strain expressing the CYP153A monooxygenase operon from Marinobacter aquaeolei VT8, which achieved production of 2 g/L 1-tetradecanol in 50 hours through whole-cell biotransformation of tetradecane [4]. This biological approach offers several advantages, including high regioselectivity, minimal overoxidation, and mild reaction conditions, presenting a sustainable alternative to conventional methods. The biocatalytic system also demonstrates broad substrate specificity, efficiently converting C12-C14 alkanes to their corresponding primary alcohols with negligible formation of carboxylic acid byproducts [4].

Practical Laboratory Synthesis

For laboratory-scale synthesis, 1-tetradecanol can be prepared through several established methods. The reduction of fatty acid esters using sodium in ethanol or lithium aluminum hydride in anhydrous ether represents a reliable approach suitable for small-scale production [5] [2]. Alternatively, a hydrogenation protocol using ruthenium complex catalysts with potassium tert-butoxide as a base promoter has been reported to achieve 99% yield when performed neat (without solvent) at 120°C under 50 atm hydrogen pressure for 20 hours [5].

Table 1: Comparison of 1-Tetradecanol Production Methods

Method Starting Material Conditions Yield Advantages
Fatty Acid Hydrogenation Myristic acid or esters High temperature/pressure, catalyst >95% Utilizes renewable resources, high purity
Ziegler Process Petrochemical feedstocks Controlled oligomerization High Independent of biological sources, scalable
Biocatalytic Production Tetradecane Recombinant E. coli, 30-37°C 2 g/L in 50h Sustainable, high regioselectivity, mild conditions
Laboratory Reduction Fatty acid esters Na/ethanol or LiAlH₄/ether High Suitable for small-scale synthesis

Purification protocols for 1-tetradecanol typically involve crystallization from aqueous ethanol or zone melting techniques to achieve pharmaceutical-grade purity [2]. The purified compound should be stored in well-closed containers under cool, dry conditions to maintain stability and prevent oxidation. The bulk material exhibits good long-term stability when protected from light and excessive heat [2].

Surfactant Applications and Formulation Guidelines

Mechanism and Interfacial Behavior

The surface-active properties of 1-tetradecanol and its derivatives stem from their molecular structure, which enables them to preferentially adsorb at interfaces and reduce surface tension. In aqueous systems, the hydrophobic alkyl chain extends away from the water phase while the hydrophilic head group remains in contact with water, creating an oriented monolayer that lowers interfacial energy. This fundamental behavior forms the basis for its widespread use in emulsion stabilization, where 1-tetradecanol and its derivative surfactants form three-dimensional interfacial layers that surround emulsion droplets and provide a steric barrier against coalescence [6].

Research has demonstrated that 1-tetradecanol can engage in competitive adsorption with other surfactants at interfaces, significantly influencing the physicochemical properties of the resulting films. Studies with short-chain fluorocarbon surfactants have shown that the addition of 1-tetradecanol increases surface tension in a concentration-dependent manner, with longer-chain alcohols producing more pronounced effects [7]. This competitive adsorption behavior can be leveraged to fine-tune the properties of surfactant mixtures for specific applications. Furthermore, 1-tetradecanol exhibits a gas diffusion inhibition effect in foam systems, enhancing foam stability by reducing gas permeability through the liquid films separating bubbles—a property particularly valuable in fire-fighting foams and specialty cleaning applications [7].

Application in Personal Care and Pharmaceutical Formulations

1-Tetradecanol serves as a key ingredient in cosmetic and personal care products, where it functions primarily as an emollient and consistency regulator. In cold creams, lotions, and hand creams, it provides a smooth, velvety feel while helping to stabilize the emulsion structure [1] [2]. The compound is generally considered non-comedogenic, meaning it is less likely to clog pores, making it suitable for formulations designed for acne-prone skin [3]. Its emollient properties help to hydrate and soothe the skin, improving texture and perception while reducing transepidermal water loss.

In pharmaceutical applications, 1-tetradecanol has been investigated as a bilayer stabilizer in niosome formulations containing drugs such as ketorolac tromethamine and zidovudine [2]. These vesicular systems exhibit considerably slower release rates when formulated with 1-tetradecanol compared to those containing cholesterol, suggesting its potential for modulating drug release kinetics. Additionally, 1-tetradecanol has been evaluated as a penetration enhancer in transdermal drug delivery systems. In melatonin transdermal patches tested on rats, the compound demonstrated effectiveness in promoting skin permeation while maintaining an acceptable safety profile [2].

Table 2: Surfactant Applications of 1-Tetradecanol and Derivatives

Application Area Function Mechanism of Action Typical Use Level
Cosmetic Formulations Emollient, emulsifier, thickener Forms interfacial films, provides steric stabilization 1-5% in creams and lotions
Pharmaceutical Systems Niosome stabilizer, penetration enhancer Modifies membrane fluidity, regulates drug release 0.5-3% in topical formulations
Foam Stabilization Gas diffusion inhibitor Increases foam film thickness, reduces coalescence 0.1-1% in aqueous film-forming foams
Industrial Surfactants Intermediate for sulfated alcohols Provides hydrophobic backbone for anionic surfactants Varies by application
Industrial and Specialty Applications

Beyond personal care and pharmaceuticals, 1-tetradecanol finds application in various industrial contexts as an intermediate for surfactant synthesis. The compound can be sulfated to produce sulfated alcohols that function as effective wetting agents in the textile industry [2]. These derivatives exhibit improved water solubility while maintaining the surface-active properties of the parent compound, making them suitable for detergent formulations, specialty cleaning products, and industrial processing aids.

In material science, 1-tetradecanol has been incorporated into phase-change materials (PCMs) for thermal energy storage and temperature-regulated drug delivery systems [8] [2]. When combined with gelators such as 1,3:2,4-di-(3,4-dimethyl) benzylidene sorbitol (DMDBS), 1-tetradecanol forms stable gelatinous networks that can encapsulate up to 94% of the alcohol while maintaining form stability above the melting point [8]. These composite materials exhibit high energy storage density (phase change enthalpy ~238.7 J/g) and can be enhanced with additives like exfoliated graphite to improve thermal conductivity, making them suitable for advanced therapeutic applications including theranostic systems that combine therapeutic and diagnostic capabilities [8] [2].

Experimental Protocols and Characterization Methods

Interfacial Concentration Determination

The distribution behavior of surfactants derived from 1-tetradecanol in emulsion systems can be quantitatively determined using a kinetic method based on the reaction with 4-hexadecylbenzenediazonium ion (16-ArN₂⁺) as a chemical probe [6]. This protocol allows researchers to measure interfacial concentrations without disrupting existing equilibria by exploiting the exclusive localization of the reactive -N₂⁺ group in the interfacial region of emulsions.

Protocol Steps:

  • Prepare a series of corn oil-in-water emulsions stabilized with Tween 20 containing constant antioxidant concentration (AOT) and oil volume fraction (ΦO)
  • Add the hydrophobic chemical probe 16-ArN₂⁺ to each emulsion system
  • Monitor the reaction kinetics between 16-ArN₂⁺ and the interfacial antioxidant by measuring the observed rate constant (kobs)
  • Determine the partition constant between oil and interfacial regions (POI) from the linear plot of 1/kobs versus surfactant volume fraction (ΦI) according to Equation 4: 1/kobs = ΦO/(kI[AO]TPOI) + (1/kI[AO]T)ΦI where kI is the second-order rate constant in the interfacial region

This method provides crucial information about the distribution coefficients of surfactants across different regions of emulsion systems, enabling formulators to optimize surfactant composition for specific applications [6].

Foam Stability Assessment

The foam stabilization potential of 1-tetradecanol and its derivatives can be evaluated using a standardized protocol that measures key foam parameters including drainage half-life, bubble size distribution, and foam morphology [7].

Protocol Steps:

  • Prepare foam solutions containing the target surfactant system with varying concentrations of 1-tetradecanol (typically 0.5-5 mmol/L)
  • Utilize a dynamic foam scanning apparatus to generate foam under controlled conditions (gas flow rate 0.3 L/min, temperature 25°C)
  • Record foam evolution and decay processes using a charge-coupled device (CCD) camera
  • Analyze foam drainage behavior by monitoring liquid volume fraction over time
  • Determine bubble size distribution and coarsening rate through image analysis of captured frames
  • Calculate drainage half-life (time for liquid fraction to decrease to half its initial value) as a key stability parameter

This protocol enables quantitative comparison of foam stabilization efficacy across different formulations and has demonstrated that 1-tetradecanol can increase drainage half-life by up to 50% in certain surfactant systems, highlighting its value as a foam stabilizer [7].

The following workflow diagram illustrates the experimental protocol for determining interfacial concentration using the kinetic method with 4-hexadecylbenzenediazonium ion:

G Start Start Experimental Protocol Prep Prepare Emulsion Series Constant [AOT] and ΦO Start->Prep Probe Add 16-ArN₂⁺ Chemical Probe Prep->Probe Monitor Monitor Reaction Kinetics Measure kobs values Probe->Monitor Plot Plot 1/kobs vs. ΦI Monitor->Plot Calculate Calculate POI from Slope/Intercept Plot->Calculate Analyze Analyze Surfactant Distribution Calculate->Analyze End End Protocol Analyze->End

Figure 1: Experimental Workflow for Interfacial Concentration Determination

Environmental and Safety Considerations

Regulatory Status and Safety Profile

1-Tetradecanol is generally recognized as safe for use in cosmetic and pharmaceutical applications, with inclusion in the FDA Inactive Ingredients Database for oral sustained-release tablets and topical formulations [2]. It is also approved for use in nonparenteral medicines licensed in the United Kingdom. The compound exhibits low acute toxicity, with LD₅₀ values of 33.0 g/kg (oral, rat) and 7.1 g/kg (rabbit, skin) [2]. Despite this favorable profile, pure myristyl alcohol may cause mild skin irritation in some individuals, and patch testing at 10% concentration in petrolatum has been associated with irritant effects, leading to recommendations for testing at lower concentrations (5% petrolatum) [2].

From an environmental perspective, 1-tetradecanol demonstrates ready biodegradability with an estimated half-life of 5.5 days based on sludge rate constants [3]. If released to soil, the compound is expected to have no mobility based on Koc values ranging from 18,197-34,674 in humic acid, significantly limiting its potential for groundwater contamination [3]. In aquatic systems, 1-tetradecanol will adsorb strongly to suspended solids and sediment, with volatilization from water surfaces representing an important fate process (estimated half-lives of 17 hours for rivers and 10 days for lakes) [3].

Handling and Storage Protocols

Storage Conditions: 1-Tetradecanol should be stored in well-closed containers in a cool, dry place, ideally at temperatures below 20°C. Long-term storage may require protection from light and oxygen through the use of amber glass containers or inert gas headspace [2].

Handling Precautions: Although 1-tetradecanol presents low acute toxicity, appropriate personal protective equipment including gloves and safety glasses should be worn when handling the compound in laboratory or manufacturing settings. The material is combustible when exposed to heat or flame, and appropriate measures should be taken to avoid contact with strong oxidizing agents [2].

Disposal Considerations: Waste material containing 1-tetradecanol should be disposed of in accordance with local regulations for organic chemicals. Incineration represents an acceptable disposal method, with the compound decomposing to emit acrid smoke and irritating fumes when heated to decomposition [2].

References

how to suppress azoxystrobin crystallization with 1-Tetradecanol

Author: Smolecule Technical Support Team. Date: February 2026

Optimized Formulation and Mechanism

The core of this technology is a specific combination of components that creates a thermo-responsive system, which is solid at room temperature but softens and releases the fungicide in warm conditions that favor fungal diseases [1].

The table below summarizes the optimal formula for creating the thermo-responsive oil phase [1]:

Component Function Quantity in Optimal Formula
Azoxystrobin Active Fungicide 5 g
1-Tetradecanol (TDA) Thermo-responsive component 2.5 g
Diethyl Phthalate (DEP) Solvent 10 mL
Tween 80 (T80) Emulsifier 6 mL

The mechanism relies on the interaction between these components [1]:

  • Role of 1-Tetradecanol (TDA): As a solid fatty alcohol, TDA forms the matrix that solidifies the oil phase at lower temperatures (e.g., 20°C). Its key property is a melting point around 37.5°C, which allows the nanoparticle to transform at a relevant environmental temperature.
  • Interference with Crystallization: Both DEP and TDA are crucial for interfering with the natural tendency of azoxystrobin molecules to form ordered crystals. The combination of these components creates a partially crystalline, partially amorphous solid that disrupts and suppresses AZO crystal growth.

This interaction mechanism can be visualized as follows:

G AZO Azoxystrobin (AZO) Strong Crystallization Tendency Result Suppressed Crystallization Partially Crystalline/Amorphous Solid AZO->Result DEP Diethyl Phthalate (DEP) Solvent DEP->Result Interferes with crystal growth TDA 1-Tetradecanol (TDA) Thermo-responsive component TDA->Result Interferes with crystal growth T80 Tween 80 (T80) Emulsifier T80->Result Stabilizes mixture weakens crystal structure

Experimental Protocol

Here is the detailed methodology for forming the thermo-responsive azoxystrobin nanoparticles based on the research [1]:

Workflow Overview:

G Step1 1. Create Oil Phase Heat and mix AZO, DEP, TDA, T80 at 55°C Step2 2. Prepare Water Phase Heat ultrapure water to 55°C Step1->Step2 Step3 3. Emulsify Add water phase to oil phase under high-shear mixing Step2->Step3 Step4 4. Form Nanoemulsion Use high-pressure homogenizer Step3->Step4 Step5 5. Shock-Cooling Rapidly cool emulsion in ice/water bath (0°C) Step4->Step5 Step6 6. Collect Nanoparticles Solidified thermo-responsive NPs Step5->Step6

Key Technical Details:

  • Emulsification: The mixture of the oil and water phases should be done under high-shear mixing. The optimal nanoparticle size (e.g., 162.1 nm for the T3t-c12 formula) is achieved using a high-pressure homogenizer.
  • Critical Step - Shock-Cooling: After homogenization, the emulsion is immediately transferred to a 0°C ice/water bath. This rapid cooling is crucial as it hinders the phase transformation of TDA, promoting the formation of defective crystals with a lower melting point and contributing to the thermo-responsive property [1].

Frequently Asked Questions

Q1: Why is the softening point of my formulated oil phase different from the reported 31.5°C? The softening point is highly dependent on the ratio of the components.

  • If the softening point is too high: This is likely due to an excessive amount of 1-Tetradecanol (TDA) or an insufficient amount of the solvent Diethyl Phthalate (DEP). Try increasing the DEP ratio or slightly decreasing the TDA ratio [1].
  • If the softening point is too low: This is likely caused by too little TDA. The research shows that decreasing the TDA amount leads to a continuous decrease in the softening point [1].

Q2: My azoxystrobin is still crystallizing. What could be wrong? This suggests that the crystal inhibition system is not functioning optimally. Consider these points:

  • Ensure proper ratios: Verify the weights and volumes of DEP, TDA, and Tween 80 against the optimal formula. All three work synergistically to inhibit crystallization [1].
  • Check the process: The shock-cooling step is critical. Slow cooling can allow AZO molecules enough time to rearrange and form crystals, bypassing the inhibition mechanism [1].

Q3: Can I replace 1-Tetradecanol with another alcohol? Yes, but the properties will change. The research also tested 1-Cetanol (CTA) and 1-Dodecanol (DDA). CTA had a much higher softening point (49.4°C), while DDA had a lower one (22.7°C). TDA was selected as the most beneficial due to its intermediate softening point of 37.5°C, which is relevant to warm environmental conditions that favor fungal diseases [1].

References

optimizing softening point in 1-Tetradecanol oil phase mixtures

Author: Smolecule Technical Support Team. Date: February 2026

Fundamental Properties of 1-Tetradecanol

The table below summarizes key characteristics of 1-Tetradecanol as a Phase Change Material (PCM) based on current research.

Property Description / Value Relevance to Softening Point & Applications
Category Fatty alcohol, organic solid-liquid PCM [1] Indicates material class and general behavior.
Primary Thermal Property High thermal energy storage density [1] Core to its function in temperature regulation.
Key Advantages Low undercooling, non-toxic, readily available [1] Desirable for experimental handling and various applications, including biomedical fields [2].
Reported Application Battery thermal management systems, high-power electronics [1] Context for its use in thermal management.

Strategy and Experimental Protocol for Optimization

While direct data on oil mixtures is limited, a proven strategy for modifying the thermal properties of 1-Tetradecanol is to create form-stable composite phase change materials (FS-CPCMs). This approach directly addresses issues like leakage and can indirectly influence the material's overall thermal behavior by creating a composite structure.

The following diagram illustrates the general workflow for creating and analyzing such a composite, based on the methodology used with graphene aerogel [1].

workflow Start Start: Prepare Composite A Synthesize Porous Matrix (e.g., Graphene Aerogel) Start->A B Infiltrate with 1-Tetradecanol A->B C Physical Absorption & Integration B->C D Characterize Composite Properties C->D E1 Thermal Conductivity D->E1 E2 Latent Heat Capacity D->E2 E3 Structural Form-Stability D->E3 F Evaluate for Target Application D->F

Detailed Experimental Protocol (Based on Tetradecanol/Graphene Aerogel Composite) [1]:

  • Preparation of Porous Matrix (Graphene Aerogel):

    • Graphene oxide (GO) is reduced and self-assembled into a three-dimensional (3D) porous network structure. This can be done using different reductants like vitamin C or ethylenediamine, which affect the final microstructure and properties of the aerogel.
    • The resulting graphene aerogel (GA) is hydrophobic and oleophilic, making it suitable for absorbing organic PCMs.
  • Fabrication of the Composite (FS-CPCM):

    • The 1-Tetradecanol is melted.
    • The porous GA is immersed directly into the molten 1-Tetradecanol, allowing it to be absorbed into the pores via physical adsorption and capillary forces.
    • The composite is held at a temperature above the melting point of 1-Tetradecanol for a period to ensure complete infiltration.
  • Key Characterization Methods:

    • Scanning Electron Microscopy (SEM): Used to confirm that the pores of the GA are uniformly filled with 1-Tetradecanol, ensuring a compact combination at the interface.
    • Differential Scanning Calorimetry (DSC): Measures the latent heat of fusion and the phase change temperature of the composite to ensure the energy storage capacity is maintained.
    • Thermal Conductivity Analysis: Measures the enhancement in heat transfer rate provided by the porous matrix.
    • Leakage Test: Heats the composite above the melting point of 1-Tetradecanol to visually confirm no leakage occurs, verifying "form-stability."

Common Challenges & FAQ

This section anticipates potential issues based on the general principles of working with PCMs.

  • Q: What can I do if my 1-Tetradecanol mixture leaks during the phase change?

    • A: Leakage is a common challenge for solid-liquid PCMs. The primary solution is to create a form-stable composite, as described above. The porous matrix acts as a supporting skeleton, using capillary forces and surface tension to prevent the liquid from leaking out.
  • Q: How can I improve the thermal conductivity of my 1-Tetradecanol mixture?

    • A: Dispersing a high-thermal-conductivity matrix is the most effective method. As demonstrated in research, creating a 1-Tetradecanol/Graphene Aerogel composite significantly improves thermal conductivity. The GA provides a continuous conductive network for heat flow [1].
  • Q: Why does the choice of porous support material matter?

    • A: The material and microstructure of the porous support profoundly impact the final composite. For instance, graphene aerogels reduced with different agents (ethylenediamine vs. vitamin C) have varying pore sizes, functional groups, and thermal properties, leading to composites with different performance characteristics [1].

References

controlling drug release profile in 1-Tetradecanol nanoparticles

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: 1-Tetradecanol Nanoparticle Drug Release

Here are answers to common technical challenges you might face:

Q1: My nanoparticles are showing a high initial burst release instead of controlled on-demand release. What could be wrong?

  • A: This is often related to incomplete encapsulation or instability of the phase-change material (PCM) core.
    • Cause & Solution: The burst release typically indicates that a significant amount of the drug is adsorbed on the nanoparticle surface or is poorly encapsulated. Ensure that your formulation process creates a stable, solid lipid core around the drug at body temperature. A successful system should show minimal release at 37°C and rapid, controlled release only upon an external trigger like NIR laser application [1].

Q2: The drug release from my nanoparticles is low or incomplete, even with an NIR trigger. How can I improve this?

  • A: This problem is central to the system's function and can have several causes, which are summarized in the table below.
Possible Cause Diagnostic Checks Proposed Solution
Insufficient Photothermal Heat [1] Confirm NIR laser parameters (wavelength, power density, exposure time). Measure temp. rise of solution. Optimize the concentration of the photothermal agent (e.g., Polydopamine). Increase laser power/duration within safe limits.
Inefficient Phase Transition [1] Use DSC to check the melting point of 1-Tetradecanol. It should be sharp and near its theoretical value (~39°C). Purify 1-Tetradecanol. Optimize nanoparticle formulation for a uniform crystal structure.
Poor Drug Loading [2] Measure encapsulation efficiency (EE%) and drug loading capacity (LC%) quantitatively. Optimize the initial drug-to-lipid ratio during formulation. Use more compatible drug-carrier combinations.

Q3: My nanoparticle size, polydispersity (PDI), or stability is inconsistent between batches.

  • A: This is a common formulation challenge where a systematic optimization approach is highly recommended.
    • Cause & Solution: Numerous interconnected factors (e.g., solvent type, surfactant concentration, mixing speed, temperature) can affect nanoparticle properties. To efficiently identify the optimal conditions, employ a Design of Experiments (DoE) methodology. Instead of testing one variable at a time (trial-and-error), a DoE allows you to study the interaction of multiple factors simultaneously. You can define your Critical Process Parameters (CPPs—e.g., lipid concentration, aqueous-to-organic phase ratio) and your Critical Quality Attributes (CQAs—e.g., particle size, PDI, encapsulation efficiency) to find a robust formulation window [3].

Experimental Protocol: Formulation & Characterization

Here is a detailed methodology for creating and testing the NIR-triggered 1-Tetradecanol nanosystem, based on a recent study [1].

1. Synthesis of PACP Nanosystem The following diagram outlines the fabrication workflow for this multi-component nanoparticle:

G A Polydopamine (PDA) Nanoparticle B Load with Silver Nanoparticles (AgNPs) A->B C PDA@Ag Nanocomposite B->C D Load with Curcumin (Cur) C->D E PDA@Ag@Cur Nanocomposite D->E F Coat with 1-Tetradecanol (PCM) E->F G PACP Nanosystem F->G

Key Steps:

  • a. Preparation of PDA@Ag Core: Synthesize polydopamine (PDA) nanoparticles via oxidative polymerization. Then, load silver nanoparticles (AgNPs) in situ onto the PDA surface by reducing silver nitrate in the presence of the PDA nanoparticles. The PDA acts as both a reducing agent and a stabilizer.
  • b. Drug Loading: Load the therapeutic agent (e.g., Curcumin, Cur) onto the PDA@Ag nanocomposite through incubation and stirring, leveraging π-π stacking and hydrophobic interactions.
  • c. PCM Encapsulation: Co-load the PDA@Ag@Cur complex with the phase-change material 1-Tetradecanol (PCM). This is typically done by a melt-emulsification or solvent evaporation method, where the PCM is melted and forms a solid shell around the core upon cooling.

2. Critical Characterization Experiments

Experiment Objective Key Methodology & Parameters
In-vitro Drug Release [1] To quantify triggered release efficacy. Use dialysis method. Sample under two conditions: (1) at 37°C (no trigger), (2) under NIR laser (e.g., 808 nm, 1.5 W/cm², 10 min). Measure drug concentration in release medium via UV-Vis.
Photothermal Performance [1] To evaluate light-to-heat conversion. Expose nanoparticle solutions to NIR laser. Use thermal camera to record temperature rise over time. Calculate photothermal conversion efficiency.
Anti-biofilm Efficacy [1] To validate biological functionality. Treat pre-formed biofilms (e.g., of S. aureus or E. coli) with the nanosystem ± NIR. Use crystal violet staining or ATP assays to quantify biofilm disruption.

Key Technical Diagrams

The core mechanism of this drug delivery system relies on an external trigger initiating a chain of events. The following diagram illustrates this logical pathway:

G Trigger NIR Laser Trigger Photothermal PDA Converts Light to Heat Trigger->Photothermal Initiates PhaseChange 1-Tetradecanol Melts (Solid → Liquid) Photothermal->PhaseChange Causes Release Rapid Release of Ag⁺ and Curcumin PhaseChange->Release Enables Outcome Enhanced Antibacterial & Anti-biofilm Effect Release->Outcome Leads to

References

improving thermal stability of 1-Tetradecanol phase change materials

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What are the primary methods to prevent TD leakage during phase transition?

    • A1: The most common and effective method is to create a form-stable composite. This involves encapsulating TD within a porous supporting material that acts as a skeletal matrix, using capillary forces to hold the molten TD and prevent leakage. Widely used supports include graphene aerogel (GA) [1], expanded graphite (EG) [2] [3], activated biochar [4], and polymers like polyvinyl butyral (PVB) [3].
  • Q2: How can I significantly improve the low thermal conductivity of pure TD?

    • A2: You can enhance thermal conductivity by dispersing highly conductive additives into the TD matrix. Research shows that incorporating expanded graphite (EG) [2] [3], graphene nanoplatelets (GNP) [5], or graphene aerogel (GA) [1] is highly effective. The additive's concentration and dispersion quality are critical for performance.
  • Q3: How do I evaluate if my TD composite is thermally stable and reliable for long-term use?

    • A3: Thermal reliability is confirmed through accelerated thermal cycling tests. This involves subjecting the composite to repeated melting and solidification cycles (e.g., 100, 500, or 1000 cycles). Post-cycling, you should use Differential Scanning Calorimetry (DSC) to check for significant changes in latent heat and phase transition temperature, and Thermogravimetric Analysis (TGA) to assess decomposition temperatures [4] [6].

Troubleshooting Guides

Problem: TD Leakage Observed in Form-Stable Composite

  • Potential Cause 1: The supporting material has reached its saturation capacity.
    • Solution: Reduce the TD-to-support mass ratio. Ensure the TD content does not exceed the maximum absorption capacity of the porous support [1] [3].
  • Potential Cause 2: Poor compatibility or wettability between TD and the support structure.
    • Solution: Functionalize the surface of the support material. For example, modify expanded graphite with silane coupling agents (e.g., Hexadecyltrimethoxysilane) to improve organic-inorganic adhesion and adsorption [2].

Problem: Low Thermal Conductivity Enhancement in TD Composite

  • Potential Cause 1: Aggregation and poor dispersion of the conductive filler (e.g., EG, GNP).
    • Solution: Employ surfactants like Sodium Dodecylbenzene Sulfonate (SDBS) during the mixing process to improve nanoparticle dispersion and stability within the TD matrix [5]. Using a probe sonicator can also help achieve a more homogeneous mixture.
  • Potential Cause 2: Insufficient loading of thermal conductive filler.
    • Solution: Optimize the filler concentration. Be aware that excessive loading may decrease the overall latent heat storage capacity, so a balance must be found [4] [3].

Problem: Significant Drop in Latent Heat After Multiple Thermal Cycles

  • Potential Cause: Chemical degradation or phase separation of the TD composite.
    • Solution: Conduct chemical analysis (e.g., FTIR, XRD) after cycling to check for degradation. Ensure the encapsulation method provides a stable, sealed environment. Using a shape-stabilized method with a strong porous network can mitigate this issue [4] [6].

Experimental Data & Protocols

For easy comparison, the quantitative data from recent studies on enhanced TD composites is summarized in the table below.

Composite Material Preparation Method Latent Heat (J/g) Thermal Conductivity (W/m·K) Cycling Stability Key Findings
TD/PVB/EG [3] Solution Blending 166.43 0.61 (2.77x improvement) Stable after 100 cycles PVB acts as a supporting material to prevent leakage; EG enhances thermal conductivity.
OA-TD/EG-HDTMOS [2] Vacuum Impregnation 138-143 0.7 (133% improvement) Stable after 100 cycles Surface modification of EG with HDTMOS improves compatibility and stability.
TD/Graphene Aerogel [1] Physical Absorption Similar to theoretical TD Gradually improved with GA content Good thermal reliability GA's 3D porous network prevents leakage and enhances conductivity.
Biochar-Graphene/TD [4] Vacuum Impregnation --- 0.715 (for similar composite) Stable after 500 cycles Hybrid of activated biochar and graphene offers a sustainable, leak-resistant solution.

Detailed Experimental Workflow

The following diagram outlines a general workflow for preparing and characterizing a form-stable TD composite, integrating common steps from the cited protocols.

td_composite_workflow Start Start: Prepare Materials (1-Tetradecanol, Support Material, Additives) A Support Preparation (e.g., Expand Graphite, Synthesize Aerogel) Start->A B Surface Modification (Optional: Apply HDTMOS, Surfactants) A->B C Mixing & Integration (Vacuum Impregnation, Solution Blending, Melt Mixing) B->C D Form-Stable Composite C->D E Leakage Test (Visual Inspection, Weight Loss) D->E F Thermal Characterization (DSC: Latent Heat & Melting Point) (TCA: Thermal Conductivity) E->F G Reliability Testing (Accelerated Thermal Cycling) F->G H Structural/Chemical Analysis (FTIR, XRD, SEM) G->H End End: Performance Evaluation H->End

Key Protocol Steps:

  • Support Preparation: If using expanded graphite, heat treat expandable graphite in a muffle furnace at high temperature (e.g., 800°C for 30 seconds) to obtain a loose, porous structure [2]. For graphene aerogel, it is typically prepared via a chemical reduction-freeze drying method [1].
  • Surface Modification (Optional but Recommended): To improve compatibility, the support material can be modified. For example, EG particles can be ultrasonically treated in a solution of a coupling agent like Hexadecyltrimethoxysilane (HDTMOS), then filtered and dried [2].
  • Mixing & Integration:
    • Vacuum Impregnation: This is a highly effective method. Mix the molten TD with the porous support in a flask. Place the mixture in a vacuum oven (e.g., 50°C, 0.09 MPa) for several hours to allow the liquid TD to be drawn into the pores [2].
    • Solution Blending: For polymer-supported composites (e.g., with PVB), dissolve the polymer in a suitable solvent, mix with molten TD and conductive fillers, and blend thoroughly using magnetic stirring or probe sonication. The composite is then cast and dried [3].
  • Leakage Test: A simple and direct method is to place the composite on filter paper in an oven at a temperature above TD's melting point for a period. A successful form-stable composite will show no visible oil stains on the paper [3].
  • Characterization: Perform DSC to measure latent heat and phase change temperature. Use a thermal conductivity meter or laser flash analysis to measure thermal conductivity. FTIR and XRD confirm chemical stability, and SEM reveals the composite's microstructure [4] [3].

References

additive effects on 1-Tetradecanol crystallization behavior

Author: Smolecule Technical Support Team. Date: February 2026

FAQs & Troubleshooting Guide

Here are answers to some common, specific questions you might encounter during your experiments.

  • FAQ 1: How can I lower the softening point of my 1-Tetradecanol-based mixture to match a specific application temperature?

    • Issue: The pure 1-Tetradecanol mixture softens at a temperature that is too high for your target application.
    • Solution: The softening point can be finely tuned by adjusting the ratios of 1-Tetradecanol (TDA) and the solvent Diethyl Phthalate (DEP) in your formulation.
      • Decreasing the amount of TDA will lower the softening point. For instance, reducing TDA from 4g to 2.5g in a specific formulation lowered the softening point from 39.3°C to 31.5°C [1].
      • Decreasing the amount of DEP will, conversely, increase the softening point. A reduction in DEP was shown to raise the softening point, as observed when comparing different experimental batches [1].
    • Underlying Principle: The additive amounts interfere with the crystallinity of TDA. DEP and emulsifiers like Tween 80 dope the TDA's saturated alkane chain, creating a partially crystalline, partially amorphous solid with a lower, tunable softening point [1].
  • FAQ 2: Why are my active ingredients (e.g., Azoxystrobin) crystallizing out of the 1-Tetradecanol matrix instead of remaining in a dissolved/reformulated state?

    • Issue: The active ingredient recrystallizes, leading to unstable nanoparticles or non-uniform drug distribution.
    • Solution: Employ a combination of solvent and emulsifier to suppress crystal growth.
      • A specific combination of Diethyl Phthalate (DEP) as the solvent and Tween 80 as the emulsifier has proven effective in interfering with the strong crystallization tendency of molecules like Azoxystrobin [1].
      • This combination helps reconstruct the dissolving form of the active ingredient, which can be confirmed by the disappearance of the active ingredient's melting peak in DSC analysis [1].
    • Underlying Principle: The optimal combination of solvent and emulsifier creates spatial obstructions that inhibit the continuous growth and reformation of crystals, stabilizing the mixture [1].
  • FAQ 3: How can I achieve a solid-to-liquid phase change for drug release precisely at human body temperature (~37°C)?

    • Issue: The phase change temperature of the formulation does not align with the physiological target of 37°C.
    • Solution: 1-Tetradecanol is an excellent candidate for this purpose. Its phase transition temperature range of 34°C to 42°C aligns closely with the human skin temperature and core body temperature [2].
    • Protocol - Fabrication of a Temperature-Regulated Drug Release System [3] [2]:
      • Fabrication of Microcapsules (for textiles): For topical applications, 1-Tetradecanol can be microencapsulated using in-situ polymerization. The core material (TD) is emulsified in an aqueous solution using an emulsifier like Sodium Lauryl Sulfate (SLS). A pre-polymer solution (e.g., with urea and ammonium chloride) is added, followed by formaldehyde and acetic acid to form the polymer shell [2].
      • Fabrication of Nanoparticles (for systemic delivery): For a more direct drug delivery system, a thermal-responsive oil phase can be created by combining the drug, DEP, Tween 80, and TDA. This mixture is then emulsified in water under optimized conditions (e.g., 1000 rpm for 10 minutes) to form solid nanoparticles at room temperature that release the drug upon melting at physiological temperatures [1].

Key Properties of 1-Tetradecanol

The following table summarizes the fundamental properties of 1-Tetradecanol critical for your experimental planning.

Property Value Reference / Comment
CAS Number 112-72-1 [3] [4] [5]
Molecular Formula C14H30O [3] [6]
Molecular Weight 214.39 g/mol [3] [6]
Melting Point 38 °C, 311 K Literature reports a range of 35-39 °C; NIST data consolidates around ~38 °C [3] [7] [6].
Boiling Point 289 °C, >260 °C [3] [6]
Density 0.823-0.824 g/mL At 25°C [3] [6]
Water Solubility Practically insoluble, soluble in diethyl ether, slightly soluble in ethanol [3] [6]

Additive Effects on Thermal Behavior

This table synthesizes experimental data on how additives modify the thermal properties of 1-Tetradecanol mixtures.

Additive / Component Role/Effect on Crystallization Observed Thermal Change Reference
Diethyl Phthalate (DEP) Solvent & Crystallization Interferent Increases the melting peak of TDA; its reduction increases mixture softening point. [1]
Tween 80 Emulsifier & Crystallization Interferent Weakenes the melting peak of active ingredients (e.g., Azoxystrobin); decreases TDA melting temperature. [1]
Reduced TDA Amount Thermo-responsive component Directly lowers the softening point of the oil-phase mixture (e.g., from 39.3°C to 31.5°C). [1]

Workflow for Developing a Thermo-Responsive Formulation

The following diagram outlines the logical process for designing an experiment using 1-Tetradecanol and additives to achieve a desired crystallization outcome.

Start Define Target Melting/Softening Point A Formulate Oil Phase: 1-Tetradecanol (TDA) + Active Ingredient + Solvent (e.g., DEP) + Emulsifier (e.g., Tween 80) Start->A B Emulsification Process A->B C Characterize Formulation: DSC (Softening Point), LDLS (Particle Size) B->C D Result: Softening Point On Target? C->D D->A No: Adjust TDA/DEP/Tween 80 Ratios E Success: Proceed to Efficacy Testing D->E Yes

I hope this technical support guide provides a solid foundation for your research and development work.

References

Troubleshooting Guide: Phase Separation in 1-Tetradecanol Emulsions

Author: Smolecule Technical Support Team. Date: February 2026

Here are the specific issues you might encounter and how to address them, based on current literature.

Problem Area Specific Issue & Symptoms Possible Cause Recommended Solution & Key Parameters Supporting Data / Rationale
Formulation Leakage/Poor Encapsulation: PCM leaks during phase transition. Lack of a robust support matrix to contain molten TDA. Use a CNF/CNC synergistic stabilizer system in a Pickering emulsion template [1]. CNF/CNC mass ratio governs emulsion stability and final foam properties. A 3D cross-linked network via hydrogen bonding provides a resilient support structure [1].
Low Energy Storage Density: Low latent heat of the composite. Low TDA loading percentage. Optimize the Pickering emulsion formulation to maximize TDA encapsulation without compromising shape stability [1]. One study achieved a composite with a high latent heat of 193.7 J/g through optimized carboxylation-modified CNF stabilization [1].
Stability Under Shear Droplet Coalescence & Phase Separation under pumping or stirring, especially at low temperatures. High shear forces and reduced interfacial stability at low temperatures cause droplet break-up and coalescence. Co-optimize surfactants and nucleating agents. For low-temperature applications, a Tween 60 & Span 60 (HLB=8) blend is highly effective [2]. A study on nano-phase change emulsions found this surfactant blend maintained droplet size below 300 nm and supercooling <0.5°C even after 300 thermal cycles [2].
Thermal Properties Severe Supercooling: TDA does not crystallize at its freezing point, impairing heat release. Lack of nucleation sites for TDA crystallization. Incorporate 2 wt% Tetradecanol (C14-OH) as a nucleating agent. It provides compatible molecular structures for inducing crystallization [2]. This method reduced supercooling to below 0.5°C by promoting heterogeneous nucleation. Excessive nucleating agent (>2 wt%) can cause coarsening and separation [2].
Uncontrolled Crystallization of other components (e.g., drugs like Azoxystrobin). TDA and other components crystallize incompatibly. Use a combination of Diethyl Phthalate (DEP) and Tween 80 to interfere with and control crystallization behavior [3] [4]. Research on nanoformulations showed DEP and Tween 80 disrupt the ordered molecular alignment of Azoxystrobin, suppressing crystal growth and forming a partially crystalline, partially amorphous solid with a defined softening point [3] [4].

Detailed Experimental Protocol: CNF/CNC-Stabilized Phase Change Foam

This methodology, adapted from recent work, provides a one-step, eco-friendly approach to creating stable, leakage-free TDA composites [1].

  • Objective: To fabricate a shape-stable phase change composite foam using a Pickering emulsion templating method, leveraging the synergistic stabilization of Cellulose Nanofibrils (CNF) and Cellulose Nanocrystals (CNC).

  • Materials

    • Phase Change Material (PCM): 1-Tetradecanol (TDA)
    • Stabilizers: Cellulose Nanofibrils (CNF) and Cellulose Nanocrystals (CNC)
    • Polymer Binder: Waterborne Polyurethane (WPU)
    • Deionized Water
  • Procedure

    • Preparation of Aqueous Dispersion: Disperse CNF in deionized water to create a homogeneous aqueous suspension.
    • Formation of Oil Phase: Gently heat the TDA above its melting point ( ~38°C) to ensure it is in a liquid state.
    • Emulsification: Slowly add the molten TDA to the CNF suspension under high-speed shear mixing (e.g., using a homogenizer at 10,000 rpm for 5-10 minutes). This forms a preliminary oil-in-water (O/W) emulsion.
    • Synergistic Stabilization: Introduce CNC at a specific mass ratio to CNF into the emulsion. Continue mixing to form a highly stable Pickering emulsion. The optimal CNF/CNC mass ratio is critical and should be determined experimentally for your system [1].
    • Network Formation: Add Waterborne Polyurethane (WPU) to the stable emulsion. The mixture will form a tightly cross-linked network through hydrogen bonding interactions.
    • Curing & Drying: Pour the emulsion into a mold and allow it to cure at room temperature or in an oven at mild temperatures (e.g., 40°C) until the structure is set and dry.
  • Key Characterization for Success

    • Emulsion Stability: Visually monitor the emulsion for creaming or oil separation over 24 hours.
    • Droplet Size Analysis: Use dynamic light scattering (DLS) to measure the droplet size distribution of the emulsion before curing. A monomodal, narrow distribution indicates good stability.
    • Thermal Performance: Use Differential Scanning Calorimetry (DSC) to measure the latent heat and phase transition temperature of the final composite. A high latent heat close to theoretical values indicates high TDA loading and effective encapsulation.
    • Structural Integrity: Perform a leakage test by placing the composite on filter paper at a temperature above TDA's melting point and observing for oil stains.

Visual Workflow: Path to a Stable Emulsion

The following chart summarizes the experimental workflow and key decision points for creating a stable TDA emulsion using the two methods discussed.

roadmap Start Start: Define Application Needs MethodSelect Select Primary Stabilization Method Start->MethodSelect Polymer Polymer-Stabilized Emulsion (e.g., for nanofluids) MethodSelect->Polymer Pickering Particle-Stabilized (Pickering) Emulsion (e.g., for foams) MethodSelect->Pickering PolymerStep1 Optimize Surfactant Blend (Tween 60 + Span 60, HLB=8) Polymer->PolymerStep1 PickeringStep1 Prepare Aqueous CNF Dispersion Pickering->PickeringStep1 PolymerStep2 Add Nucleating Agent (2 wt% this compound) PolymerStep1->PolymerStep2 PolymerStep3 Emulsify under High-Shear Mixing PolymerStep2->PolymerStep3 PolymerSuccess Stable Nanoemulsion (Low Supercooling, High Shear Stability) PolymerStep3->PolymerSuccess PickeringStep2 Add Molten TDA & Emulsify PickeringStep1->PickeringStep2 PickeringStep3 Introduce CNC at Optimized CNF/CNC Ratio PickeringStep2->PickeringStep3 PickeringStep4 Add Binder (e.g., WPU) & Cure PickeringStep3->PickeringStep4 PickeringSuccess Stable Phase Change Foam (Leakage-Free, High Encapsulation) PickeringStep4->PickeringSuccess

I hope this structured technical guide provides a solid foundation for your support center. The field of emulsion stabilization is advancing rapidly, particularly with bio-based materials like nanocellulose.

References

how to enhance loading efficiency in 1-Tetradecanol drug carriers

Author: Smolecule Technical Support Team. Date: February 2026

Understanding 1-Tetradecanol Carriers and Loading Efficiency

1-Tetradecanol (TD) is a biocompatible phase-change material (PCM) with a melting point of approximately 39° C. In drug delivery systems, it acts as a solid "gatekeeper" at body temperature (37° C) to prevent premature drug release, and melts under mild hyperthermia to release the payload at the target site [1]. Its loading efficiency is influenced by several interconnected factors.

The following workflow outlines the key stages and decision points for developing and optimizing a 1-Tetradecanol-based drug delivery system.

TD Start Start: System Design A Core Selection (MoS2, MSN, Polymer NP) Start->A B Drug Loading Method (Incubation, Sonication, Hot Melt) A->B C TD Coating Application (Emulsion, Hot Melt) B->C D System Characterization (Particle Size, Zeta Potential, DLC/EE) C->D E1 Results Acceptable? D->E1 E2 Proceed to In Vitro/In Vivo Testing E1->E2 Yes F Consult Troubleshooting Guide E1->F No

Key Factors and Optimization Strategies

The table below summarizes the critical parameters you can control to enhance Drug Loading Capacity (DLC) and Encapsulation Efficiency (EE).

Factor Impact on Loading Efficiency Optimization Strategy & Experimental Example
Core Material & Surface Area A high-surface-area core provides more sites for drug adsorption, significantly increasing DLC [1]. Use mesoporous silica NPs (MSNs) [2] or 2D nanomaterials (e.g., MoS2 nanosheets) [1]. MoS2-PEG nanosheets achieved a DLC of 122% for Doxorubicin (DOX), which further increased to 184% after TD coating [1].
Drug-Loading Method The method determines how effectively drug molecules infiltrate the core and interact with the TD matrix. Hot Melt/Incubation: Incubate core+drug in hot TD (e.g., 68°C, 5 hrs) [1] [2]. Solvent Evaporation: Dissolve drug and TD in organic solvent (e.g., methanol), then evaporate [2].
Mass Ratio (Core:Drug:TD) The proportion of core, drug, and TD is critical for maximizing DLC without compromising carrier stability. For MoS2-PEG/DOX@TD, a high core-to-drug ratio was used [1]. A systematic study of different ratios is recommended to find the optimum for your system.
Surface Modification Coatings like PEG improve nanoparticle dispersion and stability, preventing aggregation that can trap drugs and reduce usable surface area [1] [2]. Functionalize the core nanoparticle with PEG (e.g., 6000 Da) prior to drug loading and TD coating [1] [2].

Troubleshooting Common Low-Loading Problems

Use this FAQ section to diagnose and resolve specific issues during your experiments.

  • Problem: Low Drug Loading Capacity (DLC)

    • Potential Cause 1: The core nanoparticle has insufficient surface area.
      • Solution: Switch to a core material with higher surface area, such as mesoporous silica nanoparticles (MSNs) [2] or well-dispersed MoS2 nanosheets [1].
    • Potential Cause 2: The drug is not effectively loading into/onto the core before TD coating.
      • Solution: Optimize the drug-loading step. Ensure sufficient incubation time (e.g., 5 hours) and appropriate temperature (above the melting point of TD) to allow for proper diffusion and adsorption [1].
  • Problem: Low Encapsulation Efficiency (EE) / High Drug Loss

    • Potential Cause 1: Drug leakage during the TD coating process or subsequent washing steps.
      • Solution: Ensure the TD coating is applied as a continuous, solid layer. Perform washing steps with ice-cold water or buffer to keep the TD in its solid state and prevent drug leakage [2].
    • Potential Cause 2: The drug is poorly compatible with the core or the TD matrix, leading to expulsion.
      • Solution: Consider the lipophilicity of the drug. Hydrophobic drugs may incorporate better. For hydrophilic drugs, surface adsorption onto a high-area core might be more effective.
  • Problem: Premature Drug Release (Leakage)

    • Potential Cause: Incomplete or non-uniform TD coating, failing to form a proper solid barrier.
      • Solution: Optimize the TD coating parameters (temperature, stirring rate) to ensure a homogeneous layer. Characterize the coating's integrity using electron microscopy (SEM/TEM) and demonstrate low drug release in sink conditions at 37°C [1].
  • Problem: Inconsistent Results Between Batches

    • Potential Cause: Inconsistent nanoparticle synthesis or uncontrolled mixing during the nanoprecipitation/coating process.
      • Solution: Standardize synthesis protocols. For greater reproducibility, consider advanced mixing techniques like microfluidic mixing, which offers superior control over particle size and encapsulation [3] [4].

Detailed Experimental Protocol

The following diagram and protocol outline the steps for creating a high-loading, TD-gated drug delivery system, based on the synthesis of PP@M-TD/AS [2] and MoS2-PEG/DOX@TD [1].

TD Start Start with Core Nanoparticle (e.g., MSN, MoS2) A Surface Functionalization (e.g., with PEG, PEI) Start->A B Load Drug Molecule (Incubate with drug solution at elevated temperature) A->B C Apply TD Coating (Add molten TD under stirring) Wash with Ice-Cold Water B->C D Purify & Characterize (Centrifuge, resuspend) Measure DLC, EE, Size, Zeta C->D End Final TD-gated Drug Carrier D->End

Protocol: Preparation of a TD-Gated, Drug-Loaded Nanocarrier

Materials:

  • Core Nanoparticles (e.g., PEGylated MoS2 nanosheets [1] or PEG/PEI-modified MSNs (PP@M) [2])
  • Drug (e.g., Doxorubicin HCl, Astragaloside IV)
  • 1-Tetradecanol (TD)
  • Solvent (e.g., Methanol, Ethanol)
  • Purified Water

Procedure:

  • Drug Loading:

    • Disperse your core nanoparticles (e.g., 6 mg of PP@M or MoS2-PEG) in a suitable organic solvent (e.g., 3 mL methanol) by sonication.
    • Add your drug (e.g., 1.2 mg of AS or DOX), dissolved in the same solvent.
    • Stir the mixture gently at an elevated temperature (e.g., 68°C) for several hours (e.g., 5 hours) until the solvent is completely evaporated. This step allows the drug to adsorb onto the high-surface-area core [2].
  • TD Coating:

    • To the dried, drug-loaded nanoparticles, add molten TD (e.g., 2 mg).
    • Continue stirring for an additional hour to allow a uniform TD coating to form around the drug-loaded core [2].
    • Add hot water (e.g., 5 mL, 70°C) to the mixture and immediately centrifuge (e.g., at 1200 rpm for 10 min at 50°C) to remove the supernatant containing unencapsulated drug and excess TD [2].
  • Purification:

    • Disperse the resulting pellet in ice-cold ultrapure water.
    • Subject the suspension to multiple cycles of centrifugation and washing (at least 6 cycles) to thoroughly remove any unbound drug [2].
    • Finally, redisperse the purified nanoparticles (e.g., PP@M-TD/AS or MoS2-PEG/DOX@TD) in ice-cold water for storage and characterization.

Characterization & Calculations:

  • Drug Loading Capacity (DLC%) and Encapsulation Efficiency (EE%): Determine these by measuring the amount of unencapsulated drug in the wash supernatants using a method like UV-Vis spectroscopy or HPLC.
    • DLC (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) × 100%
    • EE (%) = (Mass of drug in nanoparticles / Total mass of drug used) × 100%
  • Particle Size and Zeta Potential: Use Dynamic Light Scattering (DLS).
  • Coating Integrity: Confirm with Electron Microscopy (SEM/TEM).
  • Phase-Change Behavior: Verify using Differential Scanning Calorimetry (DSC).

References

methods to characterize thermal properties of 1-Tetradecanol PCM

Author: Smolecule Technical Support Team. Date: February 2026

Core Characterization Techniques for 1-Tetradecanol PCMs

To fully understand the performance of your TD-based PCM, you should characterize its thermal stability, energy storage capacity, and chemical structure. The table below summarizes the primary techniques used.

Characterization Technique Key Parameters Measured Purpose in PCM Analysis
Differential Scanning Calorimetry (DSC) [1] [2] [3] Melting/Crystallization temperature (°C), Latent Heat (Melting & Freezing Enthalpy, J/g) Measures energy storage/release capacity and phase change temperature; fundamental for application suitability.
Thermogravimetric Analysis (TGA) [4] [1] [5] Weight loss (%) vs. Temperature, Thermal degradation onset temperature Assesses thermal stability and operating temperature range; determines maximum safe usage temperature.
Fourier Transform Infrared (FTIR) Spectroscopy [4] [1] [2] Functional groups, Chemical bond identification Verifies chemical stability and compatibility between TD and supporting materials; detects unwanted reactions.
Scanning Electron Microscopy (SEM) [1] [6] [2] Surface morphology, microstructure, material dispersion Visualizes composite structure (e.g., PCM encapsulation, porous support infiltration); identifies leakage causes.
X-ray Diffraction (XRD) [4] [6] [5] Crystalline structure, phase identification Determines crystallinity of TD within composite structure; relates material structure to thermal properties.
Thermal Conductivity Measurement (e.g., Hot Disk, Laser Flash) [4] [5] [7] Thermal Conductivity (W/(m·K)) Evaluates heat transfer rate; critical for charging/discharging speed in thermal energy storage applications.

Experimental Protocols for Key Analyses

Here are detailed methodologies for the most critical characterization experiments, as cited in recent literature.

Differential Scanning Calorimetry (DSC)

The following workflow outlines the standard DSC procedure for determining the phase change temperature and latent heat of a TD composite.

G Start Start DSC Analysis SamplePrep Sample Preparation Start->SamplePrep Calibrate Instrument Calibration SamplePrep->Calibrate Sub1 Weigh sample precisely Load Load Sample (2-10 mg) into Hermetic Pan Calibrate->Load Program Set Temperature Program Load->Program Run Run DSC Cycle Program->Run Sub3 Typical range: 0°C to 60°C Data Data Analysis Run->Data End End Data->End Sub5 Onset Temp: Phase Change Temp Sub2 Ensure representative homogeneous sample Sub4 Heating/Cooling rate: 3-5°C per minute Sub6 Peak Area: Latent Heat (J/g)

Protocol Details:

  • Sample Preparation: Precisely weigh 2-10 mg of the TD composite using a microbalance. For form-stable composites, ensure the sample is homogeneous and representative of the entire material. Hermetically sealed aluminum pans are standard to prevent leakage of melted TD [2] [3].
  • Instrument Calibration: Calibrate the DSC cell using high-purity indium for temperature and enthalpy.
  • Temperature Program: A common method involves:
    • Equilibrate at 0°C.
    • Heat from 0°C to 60°C at a rate of 3-5°C/min to measure melting.
    • Isotherm for 2 minutes.
    • Cool from 60°C back to 0°C at the same rate to measure crystallization.
    • Use an inert nitrogen purge gas (e.g., 50 mL/min flow rate) [1] [3].
  • Data Analysis: Use the instrument's software to determine the onset temperature (phase change temperature) and integrate the peak area to calculate the latent heat of fusion (melting) and crystallization (freezing) in J/g.
Thermal Conductivity Measurement

Enhancing thermal conductivity is a primary research focus for TD. The diagram below shows a general preparation and measurement workflow for composite samples.

G Start Start Thermal Conductivity Measurement Method Select Measurement Method Start->Method Transient Transient Methods (e.g., Hot Disk) Method->Transient Prepare Prepare Sample Disk Transient->Prepare Measure Perform Measurement Prepare->Measure Sub1 Apply pressure to form a uniform, solid pellet Analyze Analyze Data Measure->Analyze Sub3 Sensor is placed between two identical sample pellets End End Analyze->End Sub4 Software calculates thermal diffusivity and conductivity Sub2 Ensure smooth surfaces for good sensor contact

Protocol Details:

  • Sample Preparation: For powder or composite materials, compress the sample into a solid, uniform pellet or disk under controlled pressure. This ensures good thermal contact with the sensor. The sample should have flat, parallel surfaces [7].
  • Measurement: The transient plane source (TPS) method, often called the Hot Disk technique, is widely used. It involves placing a sensor between two identical pieces of the sample. A short, constant current heats the sensor, and the resulting temperature increase is recorded to calculate thermal conductivity and diffusivity simultaneously [4] [3].
  • Data Analysis: The instrument's software typically performs the complex calculations based on the model, directly providing the thermal conductivity value in W/(m·K).

Reference Data for 1-Tetradecanol and Its Composites

The following table provides quantitative data from recent studies on pure TD and its enhanced composites, serving as a benchmark for your results.

Material Composition Latent Heat (J/g) Phase Change Temp. (°C) Thermal Conductivity (W/(m·K)) Key Findings & Stability

| Pure 1-Tetradecanol (Reference) [6] | 200.2 (melt) 201.5 (freeze) | 36.2 (melt) 33.8 (freeze) | ~0.22 (baseline, estimated from composites) | Baseline reference material. | | TD/PVB/Expanded Graphite (EG) [4] | 166.43 | Not Specified | 0.61 (2.77x enhancement) | Good thermal stability after 100 cycles; PVB prevents leakage. | | TD/Graphene Aerogel (GA) [6] [8] | Similar to theoretical pure TD | Not Specified | Improved gradually with GA content | High latent heat retention; EDA-reduced GA gave higher performance. | | TD/EG/Cu Powder (CuP) or Carbon Fiber (CF) [7] | Not Specified | Not Specified | Up to 0.84 (with 10% CuP) | Mixing TCE with PCM was more effective than impregnating into matrix. | | Octanoic Acid-TD/Modified EG [3] | 138-143 | 9.2-11.2 | 0.7 (133% increase) | Excellent stability after 100 cycles; modified EG reduces leakage. | | TD Phase Change Microcapsules [1] [9] | 105 (melt) 51 (crystallization) | Not Specified | Coating increased fabric thermal resistance | High durability (55% add-on, <2% loss after 25 washes). |

Frequently Asked Questions & Troubleshooting

Q1: My TD composite shows significant leakage during DSC testing. What could be the cause?

  • A: Leakage indicates that the supporting material (e.g., porous matrix, polymer) is not effectively containing the liquid TD.
    • Cause 1: Insufficient supporting material. The mass ratio of the support to TD may be too low. Research indicates that for a TD/PVB system, a 2:8 mass ratio was effective [4].
    • Cause 2: Poor pore wetting or compatibility. The surface of the porous support (e.g., biochar, EG) may not be hydrophobic enough for TD. Consider surface modification of the support with agents like hexadecyltrimethoxysilane (HDTMOS) to improve adhesion and prevent leakage [3].
    • Solution: Use a hermet sealed DSC pan for initial tests. Re-formulate your composite with a higher percentage of supporting material or use a support with higher adsorption capacity.

Q2: The latent heat of my composite is much lower than that of pure TD. Is this normal?

  • A: Yes, a reduction is normal but should be minimized. The measured latent heat is a mass-weighted average of the entire composite. The supporting material (e.g., graphene aerogel, polymer) typically does not contribute to latent heat but adds mass.
    • Investigation: Calculate the theoretical latent heat based on the mass fraction of TD in your composite. Compare this to your measured value. A large discrepancy could indicate:
      • Chemical interaction: FT-IR analysis can reveal if TD has chemically reacted with the support, altering its phase change properties [4] [2].
      • Confinement effects: In nano-porous supports, pore wall interactions can suppress the phase change enthalpy [10].
    • Goal: Aim for composites where the latent heat is as close as possible to the theoretical value, indicating efficient use of the TD. Composites with 5 wt.% graphene aerogel showed latent heat similar to theoretical values [6] [8].

Q3: How can I quickly screen the chemical compatibility between TD and a new supporting material?

  • A: Use FT-IR Spectroscopy.
    • Protocol: Prepare and analyze spectra for pure TD, the pure supporting material, and the final composite.
    • Interpretation: The spectrum of the composite should be a simple superposition of the spectra of TD and the support. The absence of new absorption peaks indicates no new chemical bonds were formed, proving good chemical compatibility [4] [6] [2].

References

comparative efficacy of 1-Tetradecanol complex in periodontal disease models

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Efficacy Data & Comparative Outcomes

The table below summarizes quantitative data from key animal studies on 1-TDC, demonstrating its effects on standard periodontal disease parameters.

Model / Study Treatment Protocol Key Efficacy Outcomes Proposed Mechanism of Action

| Rabbit Model of Experimental Periodontitis [1] [2] | • Induction: 6 weeks with ligatures and topical P. gingivalis. • Treatment: Topical 1-TDC (100 mg/ml) for 6 weeks. | • ↓ 30% alveolar bone loss (post-induction) to ↓ 10.1% ± 1.8% (post-treatment) [1]. • Significant reduction in macroscopic inflammation and clinical attachment loss [1]. • Inhibited inflammatory cell infiltration and osteoclastic activity (histomorphometry) [2]. | Host modulation: Promotes resolution of inflammation and inhibits bone resorption [1] [2]. | | Feline Clinical Study (Chronic Periodontal Disease) [3] | • Design: Randomized, blinded, placebo-controlled. • Treatment: Oral topical 1-TDC (525 mg/capsule/day) for 6 weeks. | • Significant reduction (p<0.05) in:

  • Probing Pocket Depth (PPD)
  • Clinical Attachment Loss (CAL)
  • Gingival Index (GI)
  • Bleeding on Probing (BOP) [3]. • No significant change in tooth mobility [3]. | Anti-inflammatory properties of fatty acids; immunomodulation [3]. |

Detailed Experimental Protocols

For replicability, here are the detailed methodologies from the key studies.

Rabbit Model of Experimental Periodontitis [1] [2]

This study was designed to investigate the therapeutic actions of 1-TDC in established periodontitis.

  • Disease Induction (Phase 1 - 6 weeks):
    • Animals: 18 New Zealand White rabbits.
    • Method: Ligatures were placed around the mandibular second premolars. This was followed by repeated topical application of Porphyromonas gingivalis (10⁹ colony-forming units) to the ligated sites.
    • Validation: After 6 weeks, 3 animals were sacrificed to confirm established periodontitis with significant bone loss (~30% from baseline).
  • Therapeutic Intervention (Phase 2 - 6 weeks):
    • The remaining 15 animals were divided into three groups (n=5 each):
      • 1-TDC Group: Received topical application of 1-TDC (100 mg/ml).
      • Placebo Group: Received a topical placebo.
      • Untreated Group: Received no treatment.
    • P. gingivalis application was discontinued for all groups in this phase.
  • Outcome Assessment:
    • Macroscopic: Clinical assessment of periodontal inflammation, attachment, and bone loss.
    • Histologic & Histomorphometric: Analysis of decalcified mandibular block sections for cellular inflammatory infiltrate, osteoclastic activity (Tartrate-resistant acid phosphatase staining), and osteoblastic activity (osteocalcin staining).
Feline Clinical Study [3]

This study evaluated the clinical outcomes of oral 1-TDC application in client-owned or research colony cats with naturally occurring chronic periodontal disease.

  • Study Design: Randomized, blinded, placebo-controlled trial.
  • Animals: 13 cats with moderate-to-severe chronic periodontal disease.
  • Groups:
    • Test Group (n=9): Received the contents of one gel capsule containing 525 mg of 1-TDC squeezed onto the gingiva daily.
    • Placebo Group (n=4): Received the contents of one gel capsule containing 0.25 ml of olive oil daily.
  • Treatment Duration: 6 weeks.
  • Clinical Measurements (at Day 0 and 6 weeks):
    • All measurements were performed under general anesthesia by a single examiner blinded to the treatment groups.
    • Parameters recorded included: Probing Pocket Depth (PPD), Gingival Index (GI), Clinical Attachment Level (CAL), Bleeding on Probing (BOP), and Tooth Mobility Index (TMI).

Proposed Mechanism of Action: Signaling Pathways

1-TDC is a cetylated monounsaturated fatty acid complex [2]. Its mechanism is linked to the broader role of fatty acids in actively resolving inflammation, rather than solely inhibiting pro-inflammatory pathways.

The following diagram illustrates the proposed host-modulating mechanism of 1-TDC in the context of periodontal disease.

G cluster_1TDC 1-TDC Action (Pro-Resolving) Pgingivalis P. gingivalis Infection HostResponse Host Immune Response Pgingivalis->HostResponse ChronicInflammation Chronic Inflammation HostResponse->ChronicInflammation TissueBoneLoss Tissue & Bone Destruction ChronicInflammation->TissueBoneLoss TDC 1-Tetradecanol Complex (MUFA) Resolvents Promotes Synthesis of Pro-Resolving Mediators (e.g., Lipoxins, Resolvins) TDC->Resolvents AntiInflammatory Stimulates Inflammation Resolution Resolvents->AntiInflammatory Infiltration ↓ Neutrophil Migration AntiInflammatory->Infiltration Cytokines ↓ Pro-inflammatory Cytokines (IL-1β, TNF-α) AntiInflammatory->Cytokines Macrophage Modulates Macrophage Activity AntiInflammatory->Macrophage Osteoclasts ↓ Osteoclastic Activity AntiInflammatory->Osteoclasts subclusterImmune subclusterImmune Infiltration->ChronicInflammation Reduces Cytokines->ChronicInflammation Reduces Macrophage->ChronicInflammation Resolves subclusterBone subclusterBone BoneLoss ↓ Bone Loss Osteoclasts->BoneLoss BoneLoss->TissueBoneLoss Inhibits

Conclusion for Research and Development

The experimental data positions 1-TDC as a host response modulator rather than a direct antimicrobial agent. Its efficacy in halting disease progression and promoting tissue restoration in animal models highlights its potential as a novel therapeutic strategy for periodontal disease.

  • Advantageous Profile: Its topical application and natural fatty acid composition suggest a favorable safety profile, making it a compelling candidate for further development, especially as an adjunct to conventional scaling and root planing [4].
  • Research Gaps: Current data is primarily from animal models. Robust human clinical trials are needed to validate these findings and establish dosing efficacy. The precise molecular targets within the pro-resolution pathways also require further elucidation.

References

Comparison at a Glance: 1-Tetradecanol vs. Standard Anti-inflammatory Treatments

Author: Smolecule Technical Support Team. Date: February 2026

Feature 1-Tetradecanol (Tetradecanol Complex) NSAIDs (e.g., Ibuprofen, Celecoxib) Corticosteroids (e.g., Prednisolone)
Class Fatty alcohol (Monounsaturated Fatty Acid) [1] [2] Non-steroidal anti-inflammatory drugs [3] Steroidal anti-inflammatory drugs [4]
Primary Mechanism Downregulates NF-κB-mediated IL-2 secretion, reducing T-cell growth [1] Inhibits cyclooxygenase (COX) enzymes, reducing prostaglandin production [3] Binds glucocorticoid receptors, suppressing multiple inflammatory genes [4]
Key Molecular Target NF-κB signaling pathway in T-cells [1] COX-1 and COX-2 enzymes [3] Glucocorticoid receptor [4]
Main Applications Periodontal disease (topical/oral) [5] [2]; Osteoarthritis (topical) [5] Pain, inflammation, fever; Osteoarthritis, musculoskeletal pain [3] [6] Severe inflammation; Autoimmune diseases; Allergic reactions [4]
Common Administration Routes Topical oral application, topical cream [5] [2] Oral, topical, intravenous [3] Oral, intravenous, intra-articular, topical [4] [6]
Notable Risks Appears well-tolerated in studied models; more safety data needed [2] GI bleeding, cardiovascular risk, renal impairment [3] Hyperglycemia, osteoporosis, adrenal suppression, weight gain [4]

Detailed Mechanisms of Action

The distinct mechanisms of these treatments underlie their different applications and risk profiles.

Mechanism of 1-Tetradecanol

1-Tetradecanol exhibits a targeted immunomodulatory effect. In T-lymphocytes, it has been shown to specifically reduce cell viability and proliferation by downregulating the NF-κB signaling pathway. This downregulation leads to a decrease in the secretion of interleukin-2 (IL-2), a critical T-cell growth factor. By suppressing this specific immune response, 1-Tetradecanol can control inflammation without the broad COX inhibition of NSAIDs [1]. The diagram below illustrates this pathway.

g1_tdc_mechanism 1-Tetradecanol Inhibits T-cell Activation via NF-κB TCellReceptor T-Cell Receptor/CD3 & CD28 Co-stimulation NFkBPathway NF-κB Pathway Activation TCellReceptor->NFkBPathway IL2Gene IL-2 Gene Transcription NFkBPathway->IL2Gene IL2Secretion IL-2 Secretion & T-cell Proliferation IL2Gene->IL2Secretion TDC 1-Tetradecanol TDC->NFkBPathway Downregulates

Mechanism of NSAIDs

NSAIDs work by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins—key mediators of pain, fever, and inflammation. Different NSAIDs have varying selectivity:

  • Nonselective NSAIDs (e.g., Ibuprofen, Naproxen) inhibit both COX-1 and COX-2. Inhibition of COX-2 provides therapeutic effects, while inhibition of COX-1 is linked to gastrointestinal side effects [3].
  • COX-2 Selective NSAIDs (e.g., Celecoxib) were designed to target COX-2 more specifically, reducing GI risks but introducing concerns about increased cardiovascular risk [3].
Mechanism of Corticosteroids

Corticosteroids are potent, broad-spectrum anti-inflammatory agents. They bind to the glucocorticoid receptor in the cytoplasm, and the complex then translocates to the nucleus. There, it can:

  • Transrepression: Bind to transcription factors like NF-κB and AP-1, suppressing the expression of many pro-inflammatory genes.
  • Transactivation: Increase the transcription of anti-inflammatory genes [4]. This comprehensive action makes them highly effective but also prone to widespread metabolic side effects with long-term use.

Summary of Key Experimental Data

Evidence for 1-Tetradecanol's efficacy comes from studies in specific inflammatory conditions, as summarized below.

Efficacy in Periodontal Disease

A 2019 controlled study in cats with chronic periodontal disease evaluated the topical oral application of 1-Tetradecanol complex (525 mg/day) versus a placebo (olive oil) over 6 weeks [2].

Table: Periodontal Outcomes After 6-Week Treatment with 1-TDC [2]

Parameter 1-TDC Group (Change) Placebo Group (Change) Statistical Significance (p-value)
Probing Pocket Depth (PPD) Significant Reduction No Significant Change p < 0.05
Clinical Attachment Level (CAL) Significant Reduction No Significant Change p < 0.05
Gingival Index (GI) Significant Reduction No Significant Change p < 0.05
Bleeding on Probing (BOP) Significant Reduction No Significant Change p < 0.05

Experimental Protocol [2]:

  • Subjects: 13 cats with moderate-to-severe chronic periodontal disease.
  • Study Design: Randomized, blinded, placebo-controlled.
  • Treatment: Test group (n=9) received 1-TDC gel capsules (525 mg) applied topically to the gingiva daily; control group (n=4) received placebo capsules.
  • Measurements: Full-mouth periodontal evaluations under anesthesia at day 0 and 6 weeks, including PPD, GI, CAL, and BOP.
Efficacy in Osteoarthritis

Human clinical trials have studied topical creams containing cetylated fatty acids (CFA), which include 1-Tetradecanol, for osteoarthritis management [5].

Table: Functional Outcomes in Osteoarthritis with CFA Cream [5]

Study (Journal) Key Findings vs. Placebo
J Rheumatol. 2002 Improved knee range of motion and overall function.
J Rheumatol. 2004 Improved ability to ascend/descend stairs, rise from sitting, walk, and unilateral balance.
J Strength Cond Res. 2005 Improved static postural stability and plantar pressure distribution.

Research Status and Conclusion

  • Research Status: 1-Tetradecanol is best characterized as a nutraceutical or investigational bioactive compound with promising but limited clinical data. While its mechanism is established in vitro and in animal models [1] [5] [2], its evidence base in humans is not as extensive as that for FDA-approved pharmaceuticals [3] [6].
  • Safety Profile: Based on the available studies, 1-Tetradecanol appears to have a favorable safety and tolerability profile with topical/oral application [5] [2]. This contrasts with the known GI, cardiovascular, and renal risks of systemic NSAIDs [3] and the significant metabolic side effects of corticosteroids [4].

References

validating NF-κB suppression by 1-Tetradecanol in H. pylori infection

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Evidence for NF-κB Suppression by 1-Tetradecanol

The key evidence validating that 1-Tetradecanol (1-TD) suppresses NF-κB activation in the context of H. pylori infection is summarized in the table below.

Experimental Aspect Experimental Findings
Biological System H. pylori-infected AGS human gastric epithelial cells [1]
NF-κB Suppression Western blot analysis showed 1-TD suppressed the activation of NF-κB [1] [2].
Downstream Inflammatory Mediators 1-TD significantly and dose-dependently reduced the production of Interleukin-8 (IL-8), a key chemokine whose expression is regulated by NF-κB [1] [2].
Additional Pathway Inhibition The study also demonstrated that 1-TD suppressed the activation of two major MAPK pathways: p38 and ERK1/2 [1].
Additional Anti-inflammatory Effects 1-TD inhibited the expression of Vascular Endothelial Growth Factor (VEGF) and the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α), both of which are linked to inflammation and cancer progression [1] [2].
Direct Anti-H. pylori Activity 1-TD directly inhibited the growth of H. pylori in a dose-dependent manner, suggesting a dual mechanism of action [1].

Detailed Experimental Protocols

To help you evaluate and potentially replicate the findings, here is a detailed breakdown of the methodologies used in the key study [1].

  • 1. Cell Culture and Treatment

    • Cell Lines: The human gastric epithelial cell line AGS was used.
    • Culture Conditions: Cells were grown in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.
    • Infection and Treatment: Cells were infected with the H. pylori strain 26695 at a multiplicity of infection (MOI) of 50. 1-Tetradecanol was applied to the cells at various concentrations (30–300 µM) for 24 hours.
  • 2. Measurement of IL-8 and VEGF

    • Technique: The concentrations of IL-8 and VEGF secreted into the cell culture supernatant were quantified using commercial Duoset ELISA kits.
  • 3. Protein Analysis (Western Blotting)

    • Cell Lysis: After infection and treatment with 1-TD (300 µM) for varying time points (0, 15, 30, 60 minutes), cells were lysed.
    • Protein Separation and Detection: Proteins (30 µg per sample) were separated by 12% SDS-PAGE, transferred to nitrocellulose membranes, and probed with specific primary antibodies against regular and phosphorylated (active) forms of NF-κB, p38, ERK, and JNK. The binding of antibodies was detected to assess protein levels and activation.
  • 4. Direct Anti-H. pylori Assay

    • Technique: The growth of H. pylori was monitored by measuring the optical density at 600 nm (OD600) in the presence of different concentrations of 1-TD.

Signaling Pathway Diagram

The diagram below synthesizes the signaling pathways affected by H. pylori and the points where 1-Tetradecanol exerts its inhibitory effects, based on the study data and supporting literature [1] [3] [4].

G cluster_hp H. pylori Infection cluster_1td 1-Tetradecanol Inhibition HP H. pylori NFkB NF-κB Activation HP->NFkB Induces MAPKs MAPK Activation (p38, ERK1/2) HP->MAPKs Induces HIF1a HIF-1α Stabilization HP->HIF1a Induces Inhibitor 1-Tetradecanol Inhibitor->HP Directly Inhibits Growth Inhibitor->NFkB Suppresses Inhibitor->MAPKs Suppresses Inhibitor->HIF1a Suppresses IL8_VEGF ↑ Pro-inflammatory Mediators (IL-8, VEGF) NFkB->IL8_VEGF Induces MAPKs->IL8_VEGF Induces HIF1a->IL8_VEGF Induces (VEGF) CellResponse Gastric Inflammation & Potential Carcinogenesis IL8_VEGF->CellResponse Leads to

The core finding is that 1-Tetradecanol acts as a multi-target agent, not only directly inhibiting H. pylori growth but also suppressing the host's key pro-inflammatory signaling pathways (NF-κB and MAPK) that are hijacked by the bacteria, thereby reducing the output of harmful mediators like IL-8 and VEGF [1].

Interpretation and Research Context

  • Significance of NF-κB Suppression: The inhibition of NF-κB is a critical anti-inflammatory and potential anti-carcinogenic mechanism. Chronic activation of NF-κB by H. pylori is a well-established driver of gastritis, tissue damage, and gastric cancer progression [3] [4]. Therefore, an agent that suppresses this pathway holds therapeutic promise.
  • Dual Mechanism of Action: The combined direct antibacterial and host-directed anti-inflammatory actions of 1-TD make it a particularly interesting candidate for development, as it could simultaneously reduce the bacterial load and calm the damaging host inflammatory response.
  • Comparative Note: While not a direct comparison with other drugs, the study shows that 1-TD's mechanism of NF-κB inhibition is functionally significant, as it leads to a measurable, dose-dependent reduction in established inflammatory markers like IL-8 [1].

References

comparative study of 1-Tetradecanol with CTA and DDA for thermo-responsive systems

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Thermal Properties

The table below summarizes the key comparative data I found from a study on developing thermo-responsive fungicide-loaded nanoparticles [1].

Property 1-Tetradecanol (TDA) 1-Cetanol (CTA) 1-Dodecanol (DDA)
Softening Point 37.5°C [1] 49.4°C [1] 22.7°C [1]
Suitability for Studied System Considered most beneficial [1] Not specified Not specified
Role in Formulation Thermo-responsive component; contributes to solid-to-softened transition [1] - -

This research identified TDA as the most suitable for creating a system that transforms from a solid at 20°C to a softened state at 31.5°C, which was the target for a smart agrochemical release system [1].

Experimental Workflow for Nanoparticle Formation

The study provides an overview of the methodology used to create and evaluate the thermo-responsive nanoparticles [1]. The process can be visualized as follows:

workflow Oil Phase Preparation Oil Phase Preparation High-Shear Emulsification High-Shear Emulsification Oil Phase Preparation->High-Shear Emulsification Characterization Characterization High-Shear Emulsification->Characterization Antifungal Efficacy Assay Antifungal Efficacy Assay Characterization->Antifungal Efficacy Assay

Key Experimental Steps [1]:

  • Oil Phase Preparation: The fungicide azoxystrobin was combined with a solvent (Diethyl phthalate, DEP), an emulsifier (Tween 80), and the thermo-responsive component (TDA, CTA, or DDA) to create the thermal-response oil phase.
  • Emulsification: Conditions for emulsifying this oil phase were optimized, though specific parameters like shear rate or duration were not detailed in the available excerpt.
  • Characterization: The resulting nanoparticles (NPs) were analyzed for particle size, zeta potential, and thermal behavior using techniques like Dynamic Light Scattering (DLS) and Differential Scanning Calorimetry (DSC).
  • Performance Evaluation: The antifungal efficacy of the formulations was tested against specific pathogens like P. nicotiana and A. niger at different temperatures to confirm thermo-responsive activity.

Interpretation and Research Considerations

The provided data highlights a critical aspect of designing thermo-responsive systems: the chain length of the fatty alcohol directly determines its melting point and, consequently, its transition temperature [1]. TDA, with its 14-carbon chain, offered a transition temperature that aligned with the target warm environmental conditions relevant to the application.

However, to build a full comparison guide, further details are needed. Future research should focus on obtaining complete experimental protocols and generating comparative data on other performance metrics, such as formulation stability, encapsulation efficiency, and release kinetics for all three alcohols.

References

comparative analysis of 1-Tetradecanol antimicrobial effects on different pathogens

Author: Smolecule Technical Support Team. Date: February 2026

Antimicrobial Efficacy Against Different Pathogens

The table below summarizes the experimental data on the antimicrobial activity of 1-Tetradecanol against various pathogens.

Pathogen Test Method Key Metric & Value Notes / Comparative Activity
Staphylococcus aureus (Gram-positive) Broth Dilution [1] MIC: 4 μg/mL [1] More potent than shorter-chain (C8-C11) and longer-chain (C16-C18) alcohols in the series [1].
Broth Dilution with Shaking (BDS) [1] Proliferation Delay: ~29.7 hours at 40 μg/mL [1] Shows potent growth inhibition, though slightly less than C12 and C13 alcohols [1].
Quantitative Structure-Activity Relationship (QSAR) [2] -logMIC: 2.359 (MIC ≈ 4.36 μg/mL) [2] Less active than its corresponding monoglyceride (Monotridecanoin) [2].
Other Gram-positive Bacteria (e.g., MRSA) (Data can be inferred) (Data can be inferred) Fatty alcohols generally more effective against Gram-positives due to cell wall structure [3]. Specific data for 1-Tetradecanol on other Gram-positives is limited in provided search results.
Gram-negative Bacteria (e.g., E. coli, P. aeruginosa) Information not located in search results Information not located in search results Often less susceptible due to outer membrane blocking hydrophobic compounds [3]. The provided search results lack specific MIC data for 1-Tetradecanol.
Fungi Information not located in search results Information not located in search results The provided search results focus on antibacterial activity. Antifungal efficacy is not detailed.

Experimental Protocols for Key Data

Understanding the methods behind the data is crucial for evaluation and replication.

  • Broth Dilution Method for MIC [1] [3]: This is a standard quantitative method.

    • Preparation: A solution of 1-Tetradecanol is serially diluted in a broth growth medium (e.g., Brain Heart Infusion broth) in test tubes or microtiter plates.
    • Inoculation: Each tube/well is inoculated with a standardized bacterial suspension (e.g., ~10⁵ to 10⁶ CFU/mL of S. aureus).
    • Incubation & Reading: Tubes are incubated at 37°C for 16-24 hours. The MIC is the lowest concentration of 1-Tetradecanol that completely prevents visible growth [3].
  • Broth Dilution with Shaking (BDS) for Growth Kinetics [1]: This method provides a dynamic view of antibacterial activity.

    • Setup: Bacteria are inoculated into broth containing a sub-MIC concentration of 1-Tetradecanol (e.g., 40 μg/mL).
    • Monitoring: The culture is continuously shaken and incubated, and its optical density (OD) at 660 nm is monitored over time.
    • Measurement: The result is reported as the delay in proliferation (in hours) compared to an untreated control, showing the bacteriostatic effect [1].
  • Time-Kill Assay [1]: This method distinguishes between bactericidal and bacteriostatic effects.

    • Exposure: A bacterial culture is exposed to 1-Tetradecanol at a specific concentration (e.g., at its MBC).
    • Sampling & Plating: Samples are taken at set time intervals (e.g., 0, 2, 4, 6, 24h), diluted, and plated on solid agar.
    • Counting & Analysis: After incubation, viable colonies are counted. A ≥3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum defines a bactericidal effect [3].

Mechanism of Action

The antimicrobial action of 1-Tetradecanol is primarily attributed to its interaction with the cell membrane, but the specific effects depend on chain length.

G cluster_membrane Primary Target: Cell Membrane Alcohol 1-Tetradecanol (C14) Disruption Membrane Integration & Disruption of Integrity Alcohol->Disruption K_Leakage K+ Ion Leakage Disruption->K_Leakage In some chain lengths OtherEffects Inhibition of Vital Cellular Processes Disruption->OtherEffects Proposed for C14 Outcome Outcome: Growth Inhibition (Bacteriostatic) or Cell Death (Bactericidal) K_Leakage->Outcome OtherEffects->Outcome Note Note: 1-Tetradecanol (C14) shows no membrane-damaging K+ leakage activity. Note->Disruption

  • Chain Length Specificity: Research indicates that the antibacterial activity and mode of action of long-chain fatty alcohols are determined by the length of the aliphatic carbon chain [1].
  • Contrast with Shorter Chains: Unlike 1-Decanol (C10) and 1-Undecanol (C11), which demonstrate clear bactericidal and membrane-damaging activity (including immediate K+ ion leakage), 1-Tetradecanol and 1-Dodecanol (C12) achieve their high antibacterial activity through a different, non-membrane-damaging mechanism [1]. This suggests a more subtle interaction, such as disruption of essential enzymes or protein complexes within the membrane.

Comparative Analysis with Other Compounds

The table below places 1-Tetradecanol's activity in context with other antimicrobial fatty alcohols and derivatives.

Compound Chemical Class Reported Antimicrobial Activity (vs. S. aureus) Key Differentiator
1-Tetradecanol Fatty Alcohol MIC = 4 μg/mL [1] Potent, but with a non-membrane-damaging mechanism [1].
1-Dodecanol (C12) Fatty Alcohol MIC = 8 μg/mL (Broth Dilution) [1] Similar non-membrane-damaging mode to C14, but showed highest growth inhibition in BDS assay [1].
1-Undecanol (C11) Fatty Alcohol MIC = 16 μg/mL [1] Bactericidal; causes rapid cell death and significant K+ ion leakage [1].
Monotridecanoin Monoglyceride (C13) -logMIC = 4.858 (MIC ≈ 1.38 μg/mL) [2] More potent than its corresponding fatty acid or alcohol; monoglycerides are often the most active FAD class [2].
2-Phenylphenol Phenolic Biocide Active in sol-gel coatings [4] Used as an approved industrial biocide; different chemical structure and typical applications [4].

Key Insights for Research and Development

  • Spectrum of Activity: 1-Tetradecanol demonstrates a narrower spectrum, primarily inhibiting Gram-positive bacteria. Its effectiveness against Gram-negatives is likely limited without formulation aids to overcome their outer membrane [3].
  • Mechanistic Puzzle: Its high potency without causing measurable membrane leakage presents a key research opportunity. Elucidating this precise mechanism could reveal novel antibacterial targets.
  • Potency vs. Monoglycerides: While 1-Tetradecanol is a strong antibacterial agent, its monoglyceride derivative (Monotridecanoin) is significantly more potent [2]. This highlights that esterification can dramatically enhance activity.
  • Formulation is Critical: As a highly hydrophobic compound, its efficacy is heavily dependent on delivery. Methods like the Broth Dilution with Shaking (BDS) are specifically designed to better evaluate such hydrophobic molecules [1].

References

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Physical Description

Tetradecanol is a colorless thick liquid (heated) with a faint alcohol odor. Solidifies and floats on water. (USCG, 1999)
Liquid; Dry Powder
Liquid; Liquid, Other Solid
White solid; [Merck Index]
Solid

Color/Form

White solid
White crystals
Leaflets

XLogP3

6.2

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

214.229665576 g/mol

Monoisotopic Mass

214.229665576 g/mol

Boiling Point

505.8 °F at 760 mmHg (USCG, 1999)
295.8 °C

Flash Point

285 °F (USCG, 1999)
140.5 °C
285 °F (141 °C) (Open cup)

Heavy Atom Count

15

Vapor Density

7.39 (Air = 1)

Density

0.824 at 100.4 °F (USCG, 1999) - Less dense than water; will float
0.823 at 40 °C
Bulk density = 7.0 lb/gal; specific gravity: 0.8355 at 20 °C/20 °C
Density: 0.8236 g/cu cm at 38 °C

LogP

6.03 (LogP)
6.03
log Kow = 6.03

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Melting Point

99.7 °F (USCG, 1999)
37.7 °C
Liquid Molar Volume = 0.2604 cu m/kmol (determined at the triple point); IG Heat of Formation = -4.8409X10+8 J/kmol; Heat of Fusion at Melting Point = 4.9510X10+7 J/kmol (determined for the beta form)
39.5 °C

UNII

V42034O9PU

Related CAS

67905-32-2 (aluminum salt)

GHS Hazard Statements

Aggregated GHS information provided by 465 companies from 3 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 22 of 465 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 443 of 465 companies with hazard statement code(s):;
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: 1-Tetradecanol (myristyl alcohol) is a white solid. It is not soluble in water. USE: 1-Tetradecanol is used as a perfume fixative for soaps and cosmetics. It is found in many personal care items such as; shampoo, toothpaste, cold creams, ointments and suppositories. 1-Tetradecanol is used in specialty cleaning products, as an anti-foam agent and in some plastics. It is also used as a food additive. EXPOSURE: Workers that use or produce 1-tetradecanol may breathe in mists or have direct skin contact. The general population may be exposed by eating food or drinking beverages that contain 1-tetradecanol. Skin exposure will result from using some personal care items. If 1-tetradecanol is released to the environment it is expected to bind tightly to particles in soil and water. It is not expected to move through soil. It is expected to move into air from wet soil and water surfaces. It will be broken down in soil and water by microorganisms. It is expected to build up moderately in aquatic organisms. If 1-tetradecanol is released to air, it will be broken down by reactions with other chemicals. RISK: Allergic skin reactions have occurred in some individuals exposed to 1-tetradecanol in personal care products. No other health effects data were located for humans exposed to 1-tetradecanol. Mild-to-moderate eye irritation was observed in laboratory animals with direct eye exposure to 1-tetradecanol. Skin irritation was not observed in laboratory animals following direct skin contact. Skin tumors following skin exposure to a known cancer-causing agent (7,12-dimethylbenz(a)anthracene) were slightly increased by skin exposure to 1-tetradecanol. The potential for 1-tetradecanol to cause cancer without exposure to another known cancer-causing agent has not been examined in laboratory animals. The potential for 1-tetradecanol to cause infertility, abortion, or birth defects has not been examined in laboratory animals. The potential for 1-tetradecanol to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Vapor Pressure

0.00011 [mmHg]
1.1X10-4 mm Hg at 25 °C

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

112-72-1
67762-30-5
67762-41-8
68002-95-9
68333-80-2
68855-56-1
71750-71-5
75782-87-5
63393-82-8

Associated Chemicals

Tetradecyl alcohol; 27196-00-5

Wikipedia

1-Tetradecanol

Use Classification

EPA Safer Chemical Functional Use Classes -> Fragrances
Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern
EPA Safer Chemical Functional Use Classes -> Surfactants
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Food additives -> Flavoring Agents
Agrochemicals -> Pesticides
Fragrance Ingredients
Cosmetics -> Emulsion stabilizing; Foam boosting; Skin conditioning; Antistatic; Viscosity controlling; Hair conditioning; Emollient; Emulsifying; Stabilizing

Methods of Manufacturing

Prepared by sodium reduction of fatty acid esters ... by lithium aluminum hydride reduction of fatty acids ... from acetaldehyde plus dimethylamine.
Ethylene (Alfol/Epal processes; coproduced with n-hexanol/n-octanol/n-decanol/n-alkanol(C8-C10)/lauryl alcohol, narrow-cut/n-alkanol(C12-C14)/cetyl alcohol/stearyl alcohol/n-alkanol(C12-C18)/cetyl stearyl alcohol/n-alkanol(C20+))
n-Alkanol(C12-C14)(fractionation; coproduced with lauryl alcohol, narrow-cut)
Myristic acid (hydrogenation)

General Manufacturing Information

Agriculture, Forestry, Fishing and Hunting
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Construction
Petroleum Lubricating Oil and Grease Manufacturing
Oil and Gas Drilling, Extraction, and Support activities
Petroleum Lubricating Oil and Grease Manufacturing
Oil and Gas Drilling, Extraction, and Support activities
Not Known or Reasonably Ascertainable
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Petrochemical Manufacturing
All Other Basic Organic Chemical Manufacturing
Agriculture, Forestry, Fishing and Hunting
Wholesale and Retail Trade
1-Tetradecanol: ACTIVE
Tetradecanol: ACTIVE
Alcohols, C12-15: ACTIVE
Narrow cuts contain, typically 98% C14, broad cuts, 62% C14, 36% C16.
Reported product categories: hair dyes and colors (all types requiring caution statements and patch tests); moisturizing preparations; shaving preparations, misc.; cleansing products (cold creams, cleansing lotions, liquids and pads)
Reported cosmetic categories: makeup bases; personal cleanliness products, misc.; beard softeners ... face, body and hand creams and lotions; moisturizing creams and lotions

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.

Interactions

The objective of this study was to evaluate the skin permeation enhancement effect and skin irritation of saturated fatty alcohols using melatonin as a model compound. A saturated solution of melatonin in a mixture of water and ethanol (40:60) containing 5% w/v of saturated fatty alcohol was used in the skin permeation studies using Franz diffusion cells. For skin irritation studies, 230 uL of fatty alcohol solution was applied on the dorsal surface of the hairless rats using Hill top chamber. The skin irritation was evaluated by visual scoring method and bioengineering methods such as measurement of transepidermal water loss (TEWL) and skin blood flow. The flux of melatonin across hairless rat skin was found to be dependent on the carbon chain length of the fatty alcohols, with decanol showing the maximum permeation of melatonin. All fatty alcohols increased the TEWL and skin blood flow significantly compared with the vehicle. The fatty alcohols (decanol, undecanol and lauryl alcohol), which showed greater permeation of melatonin, also produced greater TEWL, skin blood flow and erythema. Tridecanol and myristyl alcohol showed lower permeation enhancement effect but caused greater skin irritation. Octanol and nonanol may be the most useful enhancers for the transdermal delivery of melatonin considering their lower skin irritation and a reasonably good permeation enhancement effect. ...

Dates

Last modified: 08-15-2023

Dissolution enhancement of sorafenib tosylate by co-milling with tetradecanol post-extracted using supercritical carbon dioxide

I Choi, S Y Park, S-W Lee, Z Kang, Y S Jin, I W Kim
PMID: 32033627   DOI: 10.1691/ph.2020.9120

Abstract

Sorafenib (SOR) is an important multikinase inhibitor for the treatment of cancers. It is commercially available (Nexavar from Bayer) in the form of sorafenib tosylate (SORt) due to its very low solubility. Studies have been made to further improve the dissolution behavior of the tosylate form (SORt), which could ultimately moderate the currently high daily dose. In the present study, SORt nanoparticles (SORt-NP) were prepared through a process that combined two industrially well-accepted techniques of co-milling and supercritical extraction. SORt was co-milled with hydrophilic polymers and tetradecanol, and the tetradecanol was post-extracted using supercritical carbon dioxide. The process enabled the formation of SORt-NP without using any toxic organic solvents, and the drug/excipient ratio (1:0.38) was substantially higher than determined in other studies (1:5.4-10). The enhanced dissolution behavior of SORt-NP was possible with an optimized number of milling cycles. Combining co-milling and supercritical extraction was able to form overall porous network structures with reduced crystallite size, which accelerated the dissolution of SORt-NP. The current method could be easily extended to other poorly soluble drugs as a general approach to improve their dissolution behaviors.


Lignin assisted Pickering emulsion polymerization to microencapsulate 1-tetradecanol for thermal management

Yanbin Wang, Xiang Li, Chuanfei Shen, Zhiping Mao, Hong Xu, Yi Zhong, Xiaofeng Sui, Xueling Feng, Bijia Wang
PMID: 31870865   DOI: 10.1016/j.ijbiomac.2019.12.175

Abstract

This work explored the use of Pickering emulsion stabilized by lignin nanoparticles (LNPs) to microencapsulate 1-tetradecanol (TDA) via polymerization of acrylates for thermal management. The morphology and thermal performance of the resulting microcapsules were explored using scanning electron microscopy (SEM) and differential scanning calorimetry (DSC). A highest encapsulation ratio of 81.4% and melting enthalpy of 190 J/g could be achieved when the core/shell mass ratio was 2:1, and 10 wt% of the crosslinking monomer pentaerythritol tetraacrylate (PETRA) was used. Results of the leakage and accelerated thermal cycling tests showed that the microcapsules had good thermal and chemical stability. When the microcapsules were combined with gypsum, an effective thermal storage composite was obtained, showing good potential for thermal management in the construction field.


Topical oral 1-tetradecanol complex in the treatment of periodontal diseases in cats

Fernanda Maria Lopes Kubitza, James Mudie George Anthony
PMID: 30652935   DOI: 10.1177/1098612X18820734

Abstract

The aim of this study was to evaluate the outcomes of the treatment of chronic periodontal disease with an oral application of tetradecanol complex (1-TDC) in cats.
The test group (n = 9) received 1-TDC (525 mg per gel capsule/day) and the placebo group (n = 4) received olive oil (0.25 ml per gel capsule/day) for 6 weeks.
Oral treatment with 1-TDC resulted in significant reductions in all parameters of clinical periodontal disease except tooth mobility at 6 weeks. The 1-TDC group exhibited a statistically significant reduction in pocket depth, clinical attachment loss, gingival index and bleeding on probing after treatment at 6 weeks, whereas the placebo group did not show any significant change.
Chronic inflammation associated with periodontal diseases leads to periodontal tissue destruction. As a result, modulation of the host response has been included in the treatment protocol for periodontal diseases. Fatty acids present anti-inflammatory properties and are being investigated for use in the treatment and prevention of progressive periodontal diseases.


Near-infrared triggered co-delivery of doxorubicin and quercetin by using gold nanocages with tetradecanol to maximize anti-tumor effects on MCF-7/ADR cells

Zhipeng Zhang, Shaohui Xu, Yun Wang, Yanna Yu, Fangzhou Li, Hao Zhu, Yuanyuan Shen, Shengtang Huang, Shengrong Guo
PMID: 28881205   DOI: 10.1016/j.jcis.2017.08.097

Abstract

Previously, combination chemotherapy of doxorubicin (DOX) and quercetin (QUR) was developed to improve antitumor effects and reverse multidrug resistance and several biocompatible nanocarriers, such as liposomes and micelles, were validated for their targeted delivery. In this study, we report a near-infrared (NIR)-responsive drug delivery system based on DOX and QUR co-loaded gold nanocages (AuNCs) with biotin modification. The system was simply fabricated by filling the hollow interiors of AuNCs with tetradecanol (TD), a phase-change material with a melting point of 39°C, to control the drug release. The main cause of multidrug resistance (MDR) of DOX is the overexpression of P-glycoprotein (P-gp), which can be inhibited by QUR. Thus the combination chemotherapy of DOX and QUR may provide a promising strategy for MDR. The in vitro cytotoxicity of DOX and QUR at several fixed mass ratios was carried out and showed that the combination index (CI) was the smallest at the ratio of 1:0.2, indicating that the best synergistic effect was achieved. The resultant nanocomplex (abbreviated as BPQD-AuNCs) exhibited fast release (80% released in 20min) and strong cytotoxicity against MCF-7/ADR cells (IC
, 1.5μg/mL) under NIR irradiation. Additionally, BPQD-AuNCs were found to generate a large amount of reactive oxygen species (ROS), to inhibit P-gp expression and ATP activity. Taken together, the results show that BPQD-AuNC is a prospective nano-delivery system for overcoming multidrug-resistant cancer.


Essential oil composition of Cymbocarpum erythraeum (DC.) Boiss. from Turkey

Ayşe Betül Avci, Mustafa Korkmaz, Hasan Özçelik
PMID: 24601748   DOI: 10.1080/14786419.2014.891116

Abstract

The aim of this study was to determine the essential oil content and composition of Cymbocarpum erythraeum (DC.) Boiss., a rare species spread in flora of Turkey. The samples were collected during the fructifying period of the plant from Erzincan, Turkey, at an altitude of 2430 m, in 2010. Essential oils were obtained from different parts of the plant such as fruits and herbal parts with Clevenger apparatus by hydro-distillation. Essential oil contents of the plant material were 0.38 ± 0.015%, 0.23 ± 0.012% and 0.21 ± 0.015% from fruits, herbal parts with fruits and herbal parts without fruits, respectively. Composition of essential oil was identified by gas chromatography-mass spectrometry. The essential oil of the herbal parts of the plant was dominated by fatty alcohols and aldehydes which accounted for 73.10% and 24.64%, respectively. Myristyl alcohol (1-tetradecanol) was identified as a major component of essential oil with an average content of 73.10%.


Temoporfin-loaded 1-tetradecanol-based thermoresponsive solid lipid nanoparticles for photodynamic therapy

Ingrid Brezaniova, Martin Hruby, Jarmila Kralova, Vladimir Kral, Zulfiya Cernochova, Peter Cernoch, Miroslav Slouf, Jana Kredatusova, Petr Stepanek
PMID: 27622757   DOI: 10.1016/j.jconrel.2016.09.009

Abstract

We developed fully biodegradable/metabolizable nanosystem based on polymer surfactant-stabilized thermoresponsive solid lipid nanoparticles with non-covalently bound photosensitizer temoporfin (T-SLNP) with particle size below 50nm. The efficacy of T-SLNP was compared with commercial temoporfin formulation in terms of in vitro phototoxicity in 4T1 (murine mammary carcinoma) and MDA-MB-231(human breast adenocarcinoma) cells and of in vivo anticancer effect in Nu/Nu mice bearing MDA-MB-231 tumors. In vitro study demonstrated faster accumulation kinetics in the cells for our formulation design resulting in higher phototoxicity against the tumor cells. In vivo anticancer efficacy was markedly improved by T-SLNP compared with commercial temoporfin formulation. Owing to controlled and sustained release properties, subcellular size, biocompatibility with tissue and cells, the T-SLNP nanodispersion prepared in this study represents promising drug delivery system applicable in cancer treatment.


Contact dermatitis caused by fatty alcohols: may polyethoxylation of the fatty alcohols influence their sensitizing potential?

Monica Corazza, Stefania Zauli, Anna Bianchi, Simonetta Benetti, Alessandro Borghi, Annarosa Virgili
PMID: 23421464   DOI: 10.1111/cod.12020

Abstract




Self-assembled transparent conductive electrodes from Au nanoparticles in surfactant monolayer templates

Ahiud Morag, Liron Philosof-Mazor, Roman Volinsky, Elad Mentovich, Shachar Richter, Raz Jelinek
PMID: 22039603   DOI: 10.1002/adma.201101290

Abstract




Magnetic activated release of umbelliferone from lipid matrices

Dandan Yi, Pengyun Zeng, Timothy Scott Wiedmann
PMID: 20438822   DOI: 10.1016/j.ijpharm.2010.04.040

Abstract

Lipid matrices containing dispersed superparamagnetic iron oxide (SPIO) particles were investigated as a magnetic field-responsive drug delivery system. Lipid matrices were prepared by combining myristyl alcohol, fatty acid coated SPIO particles, and umbelliferone (UMB). With placement of the matrices into the release medium, initial UMB release was fast but fell to zero indicating a burst effect. With application of an alternating magnetic field, additional UMB was released. The rate and extent of magnetic field-stimulated release increased with UMB load but not SPIO content. Differences between oleic and myristic acid coated SPIO appeared to be a result of phase separation. UMB release coincided with matrix melting, which can be controlled by the SPIO content and external magnetic field as shown by theoretical analysis. While significant technological issues remain, the foundation for developing magnetic field-stimulated drug delivery systems has been established.


Production of medium chain length fatty alcohols from glucose in Escherichia coli

J Tyler Youngquist, Martin H Schumacher, Joshua P Rose, Thomas C Raines, Mark C Politz, Matthew F Copeland, Brian F Pfleger
PMID: 24141053   DOI: 10.1016/j.ymben.2013.10.006

Abstract

Metabolic engineering offers the opportunity to produce a wide range of commodity chemicals that are currently derived from petroleum or other non-renewable resources. Microbial synthesis of fatty alcohols is an attractive process because it can control the distribution of chain lengths and utilize low cost fermentation substrates. Specifically, primary alcohols with chain lengths of 12 to 14 carbons have many uses in the production of detergents, surfactants, and personal care products. The current challenge is to produce these compounds at titers and yields that would make them economically competitive. Here, we demonstrate a metabolic engineering strategy for producing fatty alcohols from glucose. To produce a high level of 1-dodecanol and 1-tetradecanol, an acyl-ACP thioesterase (BTE), an acyl-CoA ligase (FadD), and an acyl-CoA/aldehyde reductase (MAACR) were overexpressed in an engineered strain of Escherichia coli. Yields were improved by balancing expression levels of each gene, using a fed-batch cultivation strategy, and adding a solvent to the culture for extracting the product from cells. Using these strategies, a titer of over 1.6 g/L fatty alcohol with a yield of over 0.13 g fatty alcohol/g carbon source was achieved. These are the highest reported yield of fatty alcohols produced from glucose in E. coli.


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